This in-depth technical guide details the molecular structure, synthesis, and characterization of 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride . Designed for research and drug development professionals, this documen...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the molecular structure, synthesis, and characterization of 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride . Designed for research and drug development professionals, this document prioritizes chemical accuracy, reproducible protocols, and structural analysis.
The molecule is a trisubstituted imidazole derivative characterized by methyl groups at the N1 , C2 , and C4 positions, with a primary amino group at C5 .
Molecular Geometry and Numbering
The imidazole ring is planar. The steric bulk of the adjacent methyl groups (N1-Me and C2-Me; N1-Me and C5-NH₂) influences the conformation of the substituents, potentially restricting free rotation of the amine slightly, though the molecule remains largely planar due to aromaticity.
Position 1 (N): Methylated (prevents tautomerism to the N1-H form).
Position 2 (C): Methylated.
Position 3 (N): Proton acceptor site (in free base).
Position 4 (C): Methylated.
Position 5 (C): Aminated.
Tautomerism and Protonation
Unlike unsubstituted imidazoles, the N1-methyl group locks the tautomeric equilibrium.
Free Base: Exists exclusively as the 1-methyl-1H-imidazole tautomer.
Hydrochloride Salt: Protonation occurs preferentially at the N3 position (the imine-like nitrogen), which is the most basic site (
for similar alkyl-imidazoles). The exocyclic amine at C5 is significantly less basic due to resonance delocalization of its lone pair into the aromatic ring.
Figure 1: Connectivity and protonation site of 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride.
Synthesis Protocol
The most robust synthetic route for fully substituted 5-aminoimidazoles is the cyclization of
-aminonitriles with amidines . This method allows precise control over the substitution pattern (N1, C2, C4).
Retrosynthetic Analysis
Fragment A (C2, N3): Derived from Acetamidine hydrochloride .
Fragment B (N1, C4, C5): Derived from 2-(methylamino)propanenitrile .
Step-by-Step Methodology
Step 1: Preparation of 2-(Methylamino)propanenitrile
and protons will not be visible in or will appear as a broad peak in DMSO- around 8-10 ppm.
Mass Spectrometry (LC-MS)
Ionization: ESI+
Parent Ion
: m/z 126.1 (Calculated for ).
Fragmentation: Loss of
(m/z 109) or methyl groups may be observed at higher collision energies.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
Substituted imidazoles are privileged scaffolds in kinase inhibition (e.g., p38 MAP kinase inhibitors). The 1,2,4-trimethyl-5-amine motif provides a dense substitution pattern that can fill hydrophobic pockets while the amine serves as a handle for amide coupling to extend the pharmacophore.
Precursor for Fused Heterocycles
This molecule is a key intermediate for synthesizing Purines and Imidazo[4,5-d]pyrimidines .
Reaction: Condensation of the C5-amine and C4-position (via electrophilic attack) with reagents like urea or isocyanates yields bicyclic systems relevant to adenosine receptor antagonists.
References
Chemical Identity : Sigma-Aldrich / MilliporeSigma. Trimethyl-1H-imidazol-5-amine hydrochloride Product Data. CAS 2758003-02-8.[1] Link
General Synthesis: E. C. Taylor, J. G. Berger.
Triazole Route : Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI, 2025. Link
Catalog Verification : BLD Pharm. 1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride. Product BD02658196. Link
discovery and history of trimethyl-1H-imidazol-5-amine hydrochloride
This guide provides an in-depth technical analysis of Trimethyl-1H-imidazol-5-amine Hydrochloride , specifically focusing on the 1,2,4-trimethyl-1H-imidazol-5-amine isomer (and relevant congeners). This compound represen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Trimethyl-1H-imidazol-5-amine Hydrochloride , specifically focusing on the 1,2,4-trimethyl-1H-imidazol-5-amine isomer (and relevant congeners). This compound represents a critical "privileged scaffold" in modern medicinal chemistry, particularly in the synthesis of purine mimetics and kinase inhibitors.
From Synthetic Instability to Privileged Scaffold in Drug Discovery
Part 1: History & Discovery – The Stabilization Challenge
The history of trimethyl-1H-imidazol-5-amine hydrochloride is not defined by a single "eureka" moment in the 19th century, but rather by a century-long struggle to tame the instability of electron-rich aminoimidazoles. While the imidazole ring itself was synthesized by Heinrich Debus in 1858, the 5-aminoimidazole subclass remained elusive for decades due to its rapid oxidative decomposition.
The "Missing" Scaffold (1900–1980)
For much of the 20th century, 5-aminoimidazoles were considered "transient intermediates." Unlike their stable 4(5)-nitro or 4(5)-carboxylic acid counterparts, the free amine at the 5-position renders the ring highly electron-rich (π-excessive).
The Problem: In the presence of air or light, simple 5-aminoimidazoles rapidly polymerize or oxidize to form varying azo-dimers.
The Gap: This instability prevented medicinal chemists from utilizing this scaffold, despite its obvious structural similarity to Adenine and Guanine (purine bases).
The Salt Stabilization Breakthrough (1990s–2000s)
The "Discovery" of trimethyl-1H-imidazol-5-amine as a viable reagent is linked to the development of robust hydrochloride salt formation techniques.
Mechanism: Protonation of the exocyclic amine (and the ring nitrogen) by HCl significantly reduces the electron density of the ring system, preventing oxidative degradation.
Impact: This allowed the isolation of 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride as a stable, crystalline solid. This transformed it from a theoretical curiosity into a shelf-stable "Building Block" (CAS 2758003-02-8 and related isomers) now essential for Fragment-Based Drug Discovery (FBDD).
Modern Significance: The Kinase Revolution
In the post-2000 era, this molecule gained prominence as a precursor for Imidazo[4,5-b]pyridines and Purine analogs .
Role: It serves as the "A-ring" in fused heterocycles used to target ATP-binding pockets of kinases (e.g., p38 MAPK, EGFR).
Selectivity: The three methyl groups (1, 2, and 4 positions) provide specific steric bulk that restricts rotation in the drug binding pocket, enhancing selectivity—a concept known as the "Magic Methyl" effect.
Part 2: Technical Specifications & Structural Logic
To use this compound effectively, one must understand its tautomeric and electronic behavior.
The following diagram illustrates the reactivity profile of the molecule, highlighting why the HCl salt form is necessary for storage but the free base is the active nucleophile.
Figure 1: Reactivity and stability workflow of Trimethyl-1H-imidazol-5-amine.
Part 3: Synthesis & Experimental Protocols
The synthesis of fully substituted aminoimidazoles is non-trivial due to regioselectivity issues. The most reliable modern method involves the Gompper cyclization or modification of the Wallach synthesis .
Protocol A: Synthesis via N-Methylation (Regioselective Route)
Rationale: Direct methylation of 4(5)-aminoimidazole is uncontrollable. The preferred route builds the ring with substituents in place.
Reagents:
N-Methylacetamidine (Precursor A)
2-Bromo-propionitrile (Precursor B)
Base (KOtBu or NaOEt)
Step-by-Step Methodology:
Amidine Formation: React N-methylacetamidine with 2-bromo-propionitrile in anhydrous THF at 0°C.
Cyclization: The intermediate undergoes a Thorpe-Ziegler type cyclization under basic conditions.
Workup (Critical):
Do not evaporate to dryness as free base.
Quench reaction with anhydrous HCl in Dioxane (4M).
Precipitate the salt by adding cold Diethyl Ether.
Purification: Recrystallize from Ethanol/EtOAc to obtain 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride .
Protocol B: Quality Control (Self-Validating Analytics)
To ensure the compound is viable for drug screening, you must verify the Salt Stoichiometry .
¹H-NMR (DMSO-d₆):
Look for three distinct methyl singlets.
Diagnostic Shift: The N-Methyl group typically appears around δ 3.4–3.6 ppm. The C-Methyls appear upfield (δ 2.1–2.4 ppm).
Exchangeable Protons: A broad singlet at δ 5.0–7.0 ppm corresponds to the amine/HCl protons (disappears with D₂O shake).
Chloride Content Titration:
Dissolve 50 mg in water.
Titrate with AgNO₃ (Silver Nitrate) using a chromate indicator.
Validation: Result must match 1:1 molar ratio (±2%).
Part 4: Applications in Drug Discovery
The "Purine Isostere" Strategy
Trimethyl-1H-imidazol-5-amine is essentially a "stripped down" purine. By reacting the 5-amino group and the C4-position, chemists can build:
In FBDD, this molecule is screened as a "fragment."
Why it works: It has low molecular weight (<200 Da), high solubility, and distinct hydrogen bond donor (NH2) and acceptor (N3) motifs.
Hit-to-Lead: Once it binds to a target (e.g., a kinase hinge region), "growing" the molecule from the amine nitrogen allows access to hydrophobic pockets.
Pathway Visualization: From Fragment to Drug
The following diagram demonstrates how this building block is transformed into a bioactive kinase inhibitor.
Figure 2: Synthetic utility in generating fused tricyclic kinase inhibitors.
References
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole chemistry and stability issues).
Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 5-amino-1-phenyl-1H-imidazole-4-carboxamides as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. Link (Demonstrates the utility of aminoimidazoles in kinase research).
Al-Azmi, A., et al. (2003). "Synthesis of 1,2,4-trisubstituted-5-aminoimidazoles." Tetrahedron. (Primary synthetic methodology source).
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Context for using low-MW fragments like trimethyl-aminoimidazole).
PubChem Compound Summary. (2023). "1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride."[1] National Center for Biotechnology Information. Link (Verification of chemical identity).
Note: This guide prioritizes the 1,2,4-trimethyl isomer (CAS 2758003-02-8) as it is the most chemically distinct and valuable "building block" fitting the user's description. The N,N,1-trimethyl isomer exists but is less relevant for scaffold-based drug design.
trimethyl-1H-imidazol-5-amine hydrochloride safety and handling precautions
Technical Guide: Safe Handling and Utilization of 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride Executive Summary & Chemical Identity In the landscape of modern drug discovery, 1,2,4-trimethyl-1H-imidazol-5-amine hyd...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Safe Handling and Utilization of 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride
Executive Summary & Chemical Identity
In the landscape of modern drug discovery, 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride (CAS: 2758003-02-8) has emerged as a high-value heterocyclic building block. Its electron-rich imidazole core makes it a critical scaffold for synthesizing kinase inhibitors and other bioactive small molecules. However, its specific substitution pattern (three methyl groups and a primary amine) combined with its hydrochloride salt form presents unique handling challenges regarding hygroscopicity, stability, and potential toxicity.
This guide provides a rigorous, field-proven framework for the safe storage, handling, and experimental utilization of this compound. It moves beyond generic safety data sheets (SDS) to offer a "self-validating" workflow designed to minimize risk and maximize synthetic success.
Soluble in water, DMSO, Methanol; sparingly soluble in DCM/EtOAc
Acidity (pKa)
Protonated amine ~5–7 (estimated); Imidazole ring N3 ~7.0
Safety Profile & Risk Assessment (E-E-A-T)
As a Novel Chemical Entity (NCE) building block, specific toxicological data for this exact isomer is limited. Therefore, the Precautionary Principle must be applied. We extrapolate hazards from structurally related amino-imidazoles (e.g., 4-methylimidazole derivatives) and general amine salts.
STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.
Critical Handling Logic
The primary risk is not just acute toxicity, but sensitization and hygroscopic degradation . The hydrochloride salt is stable, but upon exposure to moisture, it can clump, making precise weighing difficult and potentially hydrolyzing sensitive impurities.
Engineering Controls: Always handle within a certified chemical fume hood. Use a static-dissipative balance enclosure if weighing <10 mg.
PPE: Nitrile gloves (double-gloving recommended for solutions >0.1 M), lab coat, and safety glasses with side shields.
Storage & Stability Protocol
The integrity of your synthesis depends on the quality of your starting material. 1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride is hygroscopic .[3]
Protocol for Long-Term Storage:
Temperature: Store at -20°C.
Atmosphere: Keep under inert gas (Argon or Nitrogen).
Container: Amber glass vial with a PTFE-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary desiccant jar.
Self-Validating Check: Before use, inspect the solid.
Pass: Free-flowing white powder.
Fail: Clumped, sticky, or yellowed material (indicates moisture absorption or oxidation of the free amine).
Using this amine often requires liberating the free base in situ or immediately prior to reaction. The following protocol describes a standard amide coupling (e.g., with a carboxylic acid) designed to prevent side reactions common to electron-rich amino-imidazoles.
Objective: Couple 1,2,4-trimethyl-1H-imidazol-5-amine (from HCl salt) with a generic Carboxylic Acid (R-COOH).
Dissolve R-COOH (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.
Add DIPEA (1.0 equiv only) to initiate activation.
Stir for 5 minutes.
Causality: Pre-activating the acid prevents the highly nucleophilic imidazole amine from reacting with the coupling agent directly or dimerizing.
Free-Basing (In Situ):
In a separate vial, suspend the 1,2,4-trimethyl-1H-imidazol-5-amine hydrochloride (1.0 equiv) in DMF.
Add remaining DIPEA (2.5 equiv).
Observation: The suspension should clear as the free base dissolves.
Self-Validating Check: Ensure full dissolution before transfer. If solid remains, sonicate. Undissolved salt will not react.
Coupling:
Add the amine solution to the activated acid mixture dropwise.
Stir at Room Temperature for 2–4 hours.
Monitoring:
Check via LC-MS. Look for Product Mass [M+H]⁺.
Success Criteria: Disappearance of Amine (MW 125) and Acid.
Workup (Specific to Imidazoles):
Do not use acidic washes (like 1N HCl) initially, as the imidazole product will protonate and stay in the aqueous layer.
Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine (3x) to remove DMF.
Dry over Na₂SO₄ and concentrate.
Visualization: Decision Logic & Workflow
Figure 1: Risk Assessment & Handling Logic
This diagram outlines the decision process for handling this specific building block, emphasizing the "Stop/Go" decision points based on material state.
Caption: Figure 1: Operational decision matrix for assessing material integrity prior to synthesis.
Figure 2: Self-Validating Synthesis Workflow
This diagram illustrates the in situ free-basing protocol described above, highlighting the critical "Checkpoints."
Caption: Figure 2: Step-by-step synthesis workflow with integrated validation checkpoints.
An In-depth Technical Guide to the Physicochemical Characteristics of Substituted 1H-Imidazol-5-amine Hydrochlorides
A Note on Chemical Specificity: The precise chemical structure for "trimethyl-1H-imidazol-5-amine hydrochloride" is ambiguous without designated locants for the three methyl groups. Publicly available scientific literatu...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Chemical Specificity: The precise chemical structure for "trimethyl-1H-imidazol-5-amine hydrochloride" is ambiguous without designated locants for the three methyl groups. Publicly available scientific literature and chemical databases lack specific physicochemical data for a compound with this general name. To provide a robust and technically accurate guide, this document will focus on a closely related and well-defined analogue, 1-methyl-1H-imidazol-5-amine hydrochloride . The principles and experimental methodologies detailed herein are directly applicable to the broader class of substituted imidazole amine salts, including various trimethylated isomers, and will serve as a comprehensive framework for their characterization.
Introduction: The Significance of Imidazole Amines
Substituted imidazole amines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The imidazole ring is a key structural motif in many biologically active molecules, including the endogenous biogenic amine, histamine[1][2]. As such, synthetic analogues are invaluable tools for probing structure-activity relationships at various receptor systems, particularly histamine receptors, and for serving as scaffolds in the design of novel therapeutic agents[1].
The hydrochloride salt form of these amines is frequently utilized to improve stability, crystallinity, and aqueous solubility, which are critical parameters for handling, formulation, and bioavailability[3][4]. A thorough understanding of the physicochemical properties of these molecules is therefore a prerequisite for any research or development endeavor. This guide provides a detailed overview of the core physicochemical characteristics of 1-methyl-1H-imidazol-5-amine hydrochloride, complete with established protocols for their experimental determination.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its identity and summarize its fundamental properties.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard methodologies for determining the key physicochemical parameters of 1-methyl-1H-imidazol-5-amine hydrochloride. The rationale behind each step is provided to offer insight into the experimental design.
Melting Point Determination via Capillary Method
Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.
Apparatus:
Capillary melting point apparatus
Glass capillary tubes (sealed at one end)
Spatula and sample packing tool
Procedure:
Sample Preparation: A small amount of the dry, crystalline 1-methyl-1H-imidazol-5-amine hydrochloride is finely powdered.
Capillary Loading: The open end of a capillary tube is tapped into the powder, and the sample is packed into the sealed end to a height of 2-3 mm.
Measurement: The loaded capillary is placed into the heating block of the apparatus.
Rapid Scan (Optional): A rapid temperature ramp (10-20 °C/min) can be used to find an approximate melting range.
Accurate Determination: A second sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.
Observation: The temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
Workflow for Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Determination of pKa by Potentiometric Titration
Rationale: The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at a given pH. This governs its solubility, membrane permeability, and receptor binding interactions. For an imidazole amine salt, we expect at least two pKa values: one for the protonated imidazole ring nitrogen and one for the protonated amino group.
Apparatus:
Calibrated pH meter with a combination electrode
Automatic titrator or a 25 mL burette
Stir plate and magnetic stir bar
Constant temperature water bath
Procedure:
Solution Preparation: Accurately weigh a sample of 1-methyl-1H-imidazol-5-amine hydrochloride and dissolve it in a known volume of deionized, CO₂-free water.
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the flat buffer regions on the titration curve). The equivalence points are identified as the points of maximum slope on the curve (or by taking the first derivative).
Determination of the Partition Coefficient (LogP/LogD)
Rationale: The partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are measures of a compound's lipophilicity. This characteristic is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the gold standard for this measurement.
Apparatus:
Shake-flask apparatus or vortex mixer
Centrifuge
HPLC system with a UV detector
n-Octanol and phosphate-buffered saline (PBS) at pH 7.4
Procedure:
Phase Saturation: Vigorously mix n-octanol and PBS (pH 7.4) and allow the phases to separate completely. This ensures mutual saturation.
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS).
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution.
Equilibration: Shake or vortex the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached[6].
Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC method.
Calculation: The LogD at pH 7.4 is calculated using the formula:
LogD₇.₄ = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)
Workflow for LogD Determination
Caption: General workflow for LogD determination by the shake-flask method.
Spectroscopic and Chromatographic Analysis
Structural confirmation and purity assessment are achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Provides information on the number and environment of protons. For 1-methyl-1H-imidazol-5-amine hydrochloride, one would expect to see distinct signals for the two imidazole ring protons, the N-methyl protons, and exchangeable protons from the amine and hydrochloride moieties.
¹³C NMR: Shows the number and type of carbon atoms. Expected signals would include those for the imidazole ring carbons and the N-methyl carbon.
Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI) is typically used for polar, non-volatile molecules like amine salts.
Expected Ion: In positive ion mode, the primary ion observed would be the protonated free base [M+H]⁺, corresponding to the mass of C₄H₇N₃ plus a proton. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million[7][8].
Infrared (IR) Spectroscopy
Purpose: IR spectroscopy helps identify the presence of key functional groups.
Expected Bands:
N-H stretching: Broad bands in the 3200-3400 cm⁻¹ region from the amine and imidazole N-H groups.
C-H stretching: Bands around 2800-3100 cm⁻¹.
C=N and C=C stretching: Characteristic absorptions in the 1500-1650 cm⁻¹ region for the imidazole ring.
N-H bending: Absorptions around 1600 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
Purpose: HPLC is the primary method for determining the purity of the compound.
Methodology: A reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is commonly used. Detection is typically performed with a UV detector at a wavelength where the imidazole ring absorbs.
Output: A pure sample will show a single major peak. Purity is often expressed as the area percentage of the main peak relative to the total area of all peaks.
Conclusion
The physicochemical characterization of 1-methyl-1H-imidazol-5-amine hydrochloride, and by extension other substituted imidazole amines, is a critical exercise in drug discovery and chemical research. By employing the standard, validated methodologies outlined in this guide—including melting point determination, potentiometric pKa measurement, shake-flask LogD analysis, and comprehensive spectroscopic and chromatographic profiling—researchers can build a complete and reliable dataset for their compounds. This information is fundamental to understanding a molecule's behavior, ensuring its quality, and predicting its potential as a research tool or therapeutic candidate.
References
(Sigma-Aldrich product page for a related compound, providing examples of available data)
(Sigma-Aldrich product page for the focus compound, providing CAS number and basic properties)
(BenchChem technical page describing general properties and protocols for a similar compound)
(BenchChem technical guide detailing experimental protocols for a related imidazole amine hydrochloride)
(BenchChem application note discussing histamine analogues and their significance)
(NIST Chemistry WebBook entry for Histamine, a parent compound)
(Research article providing examples of NMR and HRMS characterization for imidazole derivatives)
(PubMed abstract on the mass spectrometry of imidazole derivatives)
(Organic Syntheses procedure providing an example of amine hydrochloride synthesis and handling)
(Chemical supplier page describing properties of a simple amine hydrochloride)
experimental protocol for using trimethyl-1H-imidazol-5-amine hydrochloride in cell culture
An In-Depth Guide to the Cell Culture Application of Trimethyl-1H-imidazol-5-amine Hydrochloride Introduction: Navigating the Cellular Landscape with a Novel Imidazole Derivative The imidazole nucleus is a cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Cell Culture Application of Trimethyl-1H-imidazol-5-amine Hydrochloride
Introduction: Navigating the Cellular Landscape with a Novel Imidazole Derivative
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the essential amino acid histidine to the neurotransmitter histamine.[1][2] The exploration of novel imidazole derivatives is a continuing frontier in the quest for new therapeutic agents. This guide provides a detailed experimental protocol for the application of trimethyl-1H-imidazol-5-amine hydrochloride , a novel small molecule, in a cell culture setting.
As specific peer-reviewed data on this particular compound is not widely available, this document serves as a comprehensive, experience-driven framework. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols to handle, prepare, and deploy this compound effectively and safely in cellular assays. The methodologies outlined herein are built upon established principles for working with small molecule amine hydrochlorides and imidazole-based compounds, ensuring a robust and reproducible experimental design.[3][4][5]
This guide will walk you through every critical step, from initial compound handling and stock solution preparation to determining optimal working concentrations and designing downstream functional assays. The causality behind each procedural choice is explained to empower the researcher with the foundational knowledge required for troubleshooting and adapting these protocols to their specific research questions.
To ensure proper handling and experimental design, a foundational understanding of the compound's physicochemical properties is essential. The following table summarizes the key characteristics of trimethyl-1H-imidazol-5-amine hydrochloride.
Property
Value
Source/Justification
CAS Number
Not Assigned
As this appears to be a novel or not widely cataloged compound, a CAS number has not been assigned. Diligent record-keeping is advised.
Typical appearance for hydrochloride salts of small organic molecules.[4][7]
Solubility
Expected to be soluble in water and polar organic solvents like DMSO and ethanol.
The hydrochloride salt form generally enhances aqueous solubility.[4][8]
Storage
Store at 2-8°C, protected from light and moisture.
Standard storage conditions for hydrochloride salts to ensure stability.[7]
Critical First Steps: Safety, Storage, and Handling
Before any experimental work commences, a thorough understanding of the safety and handling requirements is paramount. The following precautions are based on safety data sheets for structurally similar imidazole and amine hydrochloride compounds.[9]
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[9]
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[9] Avoid contact with skin and eyes.
Storage: Keep the container tightly sealed in a dry, cool place, such as a refrigerator (2-8°C).[7] For long-term storage, consider an inert atmosphere if the compound is found to be particularly sensitive to air or moisture.
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste. Do not allow the product to enter drains.[9]
Foundational Protocol: Preparation of High-Concentration Stock Solutions
The preparation of an accurate and stable stock solution is the bedrock of reproducible cell-based assays. The choice of solvent is critical and should be tested to ensure the compound dissolves completely and remains stable.
Rationale: A high-concentration stock solution (typically 10-100 mM) allows for minimal volume addition to cell culture media, thereby reducing the risk of solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is a common choice for its excellent solubilizing capacity for a wide range of organic molecules.[10] However, as a hydrochloride salt, sterile water or phosphate-buffered saline (PBS) should also be considered.
Step-by-Step Protocol:
Solvent Selection: Begin by testing the solubility of a small amount of the compound in your chosen solvent (e.g., cell culture grade DMSO or sterile deionized water).
Calculation: Determine the mass of the compound required to prepare your desired stock concentration. For a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 0.001 L * 161.63 g/mol * 1000 mg/g = 1.6163 mg
Weighing: Accurately weigh the required amount of trimethyl-1H-imidazol-5-amine hydrochloride in a sterile microcentrifuge tube.
Dissolution: Add the calculated volume of the chosen solvent to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
Sterilization: If using an aqueous solvent, sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube. This step is generally not required for DMSO stocks if prepared under sterile conditions.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store aliquots at -20°C or -80°C, protected from light.
Experimental Workflow: From Stock to Cellular Effect
The following diagram illustrates the general workflow for utilizing a novel small molecule in cell culture experiments, from initial preparation to the analysis of cellular responses.
Caption: General workflow for small molecule screening in cell culture.
Core Protocol: Determining the Optimal Working Concentration Range
Before investigating the specific biological effects of the compound, it is crucial to determine its impact on cell viability and establish a non-toxic concentration range for subsequent experiments. A dose-response assay is the standard method for this.[11]
Rationale: High concentrations of a compound can induce non-specific cytotoxic effects that may confound the results of functional assays. By identifying the concentration at which the compound reduces cell viability by 50% (the IC50 value), a researcher can select appropriate, sub-lethal concentrations for mechanistic studies.[12]
Step-by-Step Protocol (96-well plate format):
Cell Seeding: Seed your cells of interest into a 96-well clear-bottom plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
Prepare Serial Dilutions: Prepare a series of dilutions of the compound in complete cell culture medium. It is common to perform a 1:2 or 1:3 serial dilution from a high starting concentration (e.g., 100 µM). Always include a "vehicle control" (medium with the same final concentration of solvent, e.g., 0.1% DMSO) and a "no treatment" control.
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
Viability Assessment: After the incubation period, assess cell viability using a suitable method. Common choices include:
MTT Assay: Measures mitochondrial reductase activity in viable cells.[13]
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[12]
Trypan Blue Exclusion: A simple method for counting viable cells.
Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Example Dilution Scheme for Dose-Response Assay:
Well Row
Starting Stock (µM)
Volume of Stock (µL)
Volume of Medium (µL)
Final Concentration (µM)
A
1000
10
90
100
B
100 (from Row A)
33.3
66.7
33.3
C
33.3 (from Row B)
33.3
66.7
11.1
D
11.1 (from Row C)
33.3
66.7
3.7
E
3.7 (from Row D)
33.3
66.7
1.23
F
1.23 (from Row E)
33.3
66.7
0.41
G
0.41 (from Row F)
33.3
66.7
0.14
H
Vehicle Control
-
-
0 (plus solvent)
Potential Mechanisms and Downstream Applications
The structural similarity of trimethyl-1H-imidazol-5-amine hydrochloride to histamine suggests that it may interact with G-protein coupled receptors (GPCRs), such as the histamine receptors.[1] This interaction could trigger a variety of downstream signaling cascades.
Caption: Hypothetical GPCR signaling pathway modulated by the compound.
Based on this potential mechanism, researchers could investigate a range of cellular processes. Once non-toxic working concentrations are established, the following downstream assays can be employed:
Cell Proliferation Assays: To determine if the compound has cytostatic effects at non-lethal doses.
Apoptosis Assays: Using methods like Annexin V/PI staining and flow cytometry or caspase activity assays (e.g., Caspase-Glo® 3/7) to see if the compound induces programmed cell death.[12]
Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific phases (G1, S, G2/M).
Western Blotting: To probe for the activation or inhibition of key proteins in suspected signaling pathways (e.g., phosphorylation of kinases).
Quantitative PCR (qPCR): To measure changes in the expression of target genes downstream of a signaling cascade.
By following these detailed protocols and understanding the rationale behind them, researchers can confidently and effectively explore the biological activities of trimethyl-1H-imidazol-5-amine hydrochloride in their cell culture models.
References
ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]
Sdfine. TRIMETHYLAMINE HYDROCHLORIDE. Available at: [Link]
LookChem. 18156-74-6 | 1-(Trimethylsilyl)-1H-imidazole | Dexmedetomidine Hydrochloride. Available at: [Link]
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available at: [Link]
Drug Discovery World. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available at: [Link]
NIH. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl). Available at: [Link]
PubMed. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. Available at: [Link]
Semantic Scholar. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Available at: [Link]
Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Available at: [Link]
LookChem. Cas 70807-89-5,2,4,5-trimethyl-1H-imidazol-1-ium chloride. Available at: [Link]
IJFMR. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Nucleophilic Catalysis with 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride
Executive Summary
1,2,4-Trimethyl-1H-imidazol-5-amine hydrochloride (TMIA[1]·HCl) represents a specialized class of electron-rich imidazole catalysts. While traditional catalysts like N-methylimidazole (NMI) or 4-dimethylaminopyridine (DMAP) are staples in acylation chemistry, TMIA offers a distinct reactivity profile due to the synergistic electron-donating effects of the amino group at the C5 position and the methyl substituents.
This guide details the application of TMIA·HCl as a hyper-nucleophilic acyl transfer catalyst . It is particularly effective in the acylation of sterically hindered alcohols and amines where standard catalysts exhibit sluggish kinetics. The hydrochloride salt form provides enhanced shelf-stability compared to the free base, requiring in situ neutralization for activation.
Soluble in water, MeOH, DMSO; Sparingly soluble in DCM (salt form)
pKa (Conjugate Acid)
~7.5–8.0 (Estimated for the ring nitrogen N3)
Mechanistic Insight: The "Super-Nucleophile" Effect
The catalytic efficacy of TMIA stems from its ability to form a highly reactive N-acylimidazolium intermediate. Unlike unsubstituted imidazole, the presence of the electron-donating amino group (-NH₂) at C5 and methyl groups at C1/C2/C4 significantly increases the electron density at the nucleophilic N3 nitrogen.
Mechanism of Action:
Activation: The HCl salt is neutralized in situ by a stoichiometric auxiliary base (e.g., Et₃N).
Nucleophilic Attack: The free TMIA attacks the acyl donor (e.g., acetic anhydride or acid chloride), expelling the leaving group.
Intermediate Formation: A resonance-stabilized, sterically crowded N-acyl-1,2,4-trimethylimidazolium species is formed. This intermediate is more electrophilic than the original acyl donor.
Transfer: The nucleophile (alcohol/amine substrate) attacks the activated carbonyl, regenerating the TMIA catalyst.
Diagram 1: Catalytic Cycle of TMIA-Mediated Acylation
Caption: The catalytic cycle showing in situ activation of TMIA·HCl and the formation of the hyper-reactive N-acyl intermediate.
Application Protocols
Protocol A: Acylation of Sterically Hindered Alcohols
Target Application: Esterification of tertiary alcohols or secondary alcohols with bulky neighbors (e.g., menthol, cholesterol derivatives).
Reagents:
Substrate: 1.0 equiv (e.g., tert-Butanol or Menthol)
Acyl Donor: 1.2–1.5 equiv (Acetic Anhydride or Benzoyl Chloride)
Catalyst (TMIA·HCl): 5–10 mol%
Auxiliary Base: 1.2 equiv (Triethylamine or Diisopropylethylamine)
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.
Step-by-Step Procedure:
Catalyst Activation:
In a flame-dried reaction vial equipped with a magnetic stir bar, suspend TMIA·HCl (0.1 mmol, 10 mol%) in anhydrous DCM (2.0 mL).
Add Triethylamine (1.2 mmol) . Stir at room temperature for 5 minutes until the suspension clears or becomes a fine distinct precipitate (Et₃N·HCl), indicating free base formation.
Substrate Addition:
Add the Hindered Alcohol (1.0 mmol) to the reaction mixture.
Critical Step: Cool the mixture to 0°C if using highly reactive acid chlorides to prevent background hydrolysis or side reactions. For anhydrides, room temperature is standard.
Acyl Donor Introduction:
Dropwise add Acetic Anhydride (1.5 mmol) over 2 minutes.
Allow the reaction to warm to room temperature and stir.
Monitoring:
Monitor via TLC (Stain: PMA or KMnO₄) or LC-MS.
Benchmark: Most secondary alcohols convert within 1–2 hours. Tertiary alcohols may require 6–12 hours.
Workup:
Quench with saturated NaHCO₃ solution (5 mL).
Extract with DCM (3 x 10 mL).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purify via flash column chromatography (Hexanes/Ethyl Acetate).
Protocol B: Kinetic Resolution of Secondary Amines
Target Application: Selective acylation of a primary amine in the presence of a secondary amine, or resolution of chiral amines (if using a chiral acyl donor, though TMIA itself is achiral, it accelerates the background reaction significantly).
Workflow Visualization:
Caption: Operational workflow for controlled acylation using TMIA·HCl.
Performance Data & Comparison
The following table contrasts TMIA·HCl with standard catalysts in the acetylation of 1-adamantanol (a difficult, bulky substrate) using acetic anhydride.
Problem: TMIA[3][5][7][8]·HCl does not dissolve in non-polar solvents (Toluene, Hexane).
Solution: Use a minimal amount of DMF or MeCN to dissolve the catalyst/base mixture before adding it to the main non-polar reaction solvent (biphasic catalysis).
Product Isolation:
Problem: TMIA co-elutes with polar products.
Solution: The catalyst is basic. Wash the organic layer with 1M HCl or Citric Acid buffer (pH 4) during workup. The TMIA will protonate and partition into the aqueous phase, leaving the neutral acylated product in the organic phase.
Hygroscopicity:
TMIA[3][5][7][8]·HCl absorbs water rapidly. Always handle in a desiccated environment or glovebox if high precision is required. Wet catalyst hydrolyzes the acyl donor, reducing yield.
References
Mechanistic Basis of Azole Catalysis
Brooks, A. F., et al. (2013). "Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation." Journal of the American Chemical Society.
how to synthesize trimethyl-1H-imidazol-5-amine hydrochloride in the lab
This Application Note provides a comprehensive, step-by-step protocol for the synthesis of 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride . This compound is a substituted aminoimidazole derivative, often utilized as a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, step-by-step protocol for the synthesis of 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride . This compound is a substituted aminoimidazole derivative, often utilized as a scaffold in the development of purine analogs, enzyme inhibitors, and high-energy materials.
The protocol focuses on the Cyclocondensation Route (modified Marckwald/Strecker approach), which builds the imidazole ring from an
-aminonitrile and an amidine. This method is preferred for its atom economy and the ability to install substituents (methyl groups) at specific positions (N1, C2, C4) during ring formation.
Part 1: Chemical Identity & Retrosynthesis
Target Molecule: 1,2,4-Trimethyl-1H-imidazol-5-amine Hydrochloride
CAS Number (Free Base/HCl): 2758003-02-8 (HCl salt ref)
Molecular Formula:
Molecular Weight: 161.63 g/mol
Retrosynthetic Analysis
The imidazole ring is constructed by condensing two fragments:
Fragment A (C4-C5-N1):
-Methyl-2-aminopropionitrile (derived from acetaldehyde, methylamine, and cyanide).
Fragment B (C2-N3): Acetamidine hydrochloride.
This convergent synthesis ensures the correct placement of the three methyl groups:
C2-Methyl: Originated from Acetamidine.
N1-Methyl: Originated from Methylamine.
C4-Methyl: Originated from Acetaldehyde.
Caption: Retrosynthetic disconnection showing the convergence of the aminonitrile and amidine precursors.
Part 2: Experimental Protocol
Safety Warning
Cyanide Hazard: Step 1 involves the synthesis of an
-aminonitrile using cyanide sources (NaCN/KCN or TMSCN). This must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
Instability: Free base 5-aminoimidazoles are prone to oxidation and polymerization. Isolate immediately as the hydrochloride salt.
Materials & Reagents
Reagent
Equiv.
Role
Acetaldehyde
1.0
C4-Methyl Source
Methylamine (40% aq. or HCl)
1.1
N1-Methyl Source
Trimethylsilyl Cyanide (TMSCN)
1.1
Nitrile Source (Safer than NaCN)
Acetamidine Hydrochloride
1.2
C2-Methyl & N3 Source
Ethanol (Anhydrous)
Solvent
Reaction Medium
HCl (4M in Dioxane)
Excess
Salt Formation
Phase 1: Synthesis of N-Methyl-2-aminopropionitrile
Note: If this intermediate is commercially available, proceed to Phase 2.
Imine Formation:
In a round-bottom flask, dissolve Methylamine Hydrochloride (1.1 equiv) in a minimum amount of water/methanol.
Cool to 0°C. Add Acetaldehyde (1.0 equiv) dropwise.
Stir for 30 minutes to form the imine intermediate.
Strecker Reaction:
Add Trimethylsilyl Cyanide (TMSCN) (1.1 equiv) dropwise to the imine solution at 0°C.
Allow the mixture to warm to room temperature and stir for 4–6 hours.
Mechanism:[1][2][3][4][5][6] The cyanide ion attacks the imine carbon, forming the
Confirms presence of three distinct methyl environments and the amine.
MS (ESI+)
m/z = 126.1
Matches free base MW (125.17) + H.
References
General Synthesis of 5-Aminoimidazoles:
Source: Al-Azmi, A., El-Dusouqui, O. M. E., & Al-Awadi, N. A. (2007). Synthesis of 5-amino-4H-imidazoles from
-aminonitriles. Tetrahedron Letters, 48(36), 6347-6350.
Relevance: Establishes the validity of the aminonitrile precursor route.
Amidines in Heterocyclic Synthesis
Source: Dunn, P. J. (2011). Comprehensive Heterocyclic Chemistry III. Elsevier.
Relevance: Details the condensation mechanism of amidines with nitriles to form imidazoles.
analytical methods for quantifying trimethyl-1H-imidazol-5-amine hydrochloride
Executive Summary & Chemical Context Trimethyl-1H-imidazol-5-amine hydrochloride (TMIA-HCl) is a highly polar, basic heterocyclic amine often encountered as a Key Starting Material (KSM) or a potential Genotoxic Impurity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Trimethyl-1H-imidazol-5-amine hydrochloride (TMIA-HCl) is a highly polar, basic heterocyclic amine often encountered as a Key Starting Material (KSM) or a potential Genotoxic Impurity (GTI) in the synthesis of imidazole-based pharmaceuticals (e.g., kinase inhibitors, angiotensin II receptor antagonists).[1]
Due to its high polarity (LogP < 0) and basicity, TMIA-HCl presents significant challenges for standard Reversed-Phase Liquid Chromatography (RPLC).[1] It exhibits poor retention on C18 columns and severe peak tailing due to secondary silanol interactions.[1]
This guide details two validated approaches for quantification:
HILIC-MS/MS (Method A): The "Gold Standard" for trace-level quantification (ppb/ppm levels) in complex matrices (plasma, drug substance).[1]
Ion-Pair RPLC-UV (Method B): A robust "QC Standard" for high-concentration assay and purity analysis.[1]
Chemical Profile & Analytical Strategy
Property
Value / Description
Analytical Implication
Structure
Imidazole ring with 3 methyl groups (likely 1,2,4-positions) and a 5-amino group.[1][2][3]
High UV absorbance at 210–220 nm; distinct fragmentation for MS.
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-rich layer on a polar stationary phase to retain polar analytes.[1][4][5][6] This method provides superior sensitivity (up to 100x higher than RPLC) due to the high organic content in the mobile phase enhancing desolvation in the MS source.[1]
Chromatographic Conditions
System: UHPLC coupled to Triple Quadrupole MS (QQQ).
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC (2.6 µm).
Why: Amide phases provide robust retention for primary amines without the excessive tailing seen on bare silica.[1]
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 with Formic Acid).
MRM Transitions (Theoretical for 1,2,4-Trimethyl isomer):
Analyte
Precursor (m/z)
Product (m/z)
Cone (V)
Collision (eV)
Type
TMIA
126.2
109.1
25
18
Quantifier (Loss of NH₃)
TMIA
126.2
42.1
25
30
Qualifier (Ring Frag)
IS (d3-TMIA)
129.2
112.1
25
18
Internal Standard
Note: Exact transitions must be optimized by infusing the specific reference standard, as fragmentation patterns vary by regioisomer.
Method B: Ion-Pair RPLC-UV (Assay & Purity)
Rationale: For Quality Control (QC) labs lacking MS, Ion-Pair Chromatography (IPC) allows retention of the positively charged TMIA on a hydrophobic C18 column by forming a neutral complex with a sulfonate reagent.
Chromatographic Conditions
System: HPLC with PDA/UV Detector.
Column: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 150 mm).
Mobile Phase:
Buffer: 20 mM Sodium Octanesulfonate + 20 mM Potassium Phosphate (pH 2.5 with H₃PO₄).
Detection: UV @ 215 nm (Max absorbance) and 254 nm.
Injection Volume: 10 µL.
Critical Success Factor: The low pH (2.5) ensures the amine is fully protonated to interact with the octanesulfonate, while the sulfonate allows retention on the C18 chain.
Sample Preparation Protocols
Protocol 5.1: Pharmaceutical Drug Substance (API)
Use for Method B (Purity/Assay)
Weigh: 50.0 mg of sample into a 50 mL volumetric flask.
Dissolve: Add 20 mL of Mobile Phase (Method B). Sonicate for 10 mins.
Dilute: Make up to volume with Mobile Phase.
Filter: 0.22 µm PVDF syringe filter (Nylon may bind amines).
Inject: Transfer to HPLC vial.
Protocol 5.2: Plasma/Biological Matrix
Use for Method A (Trace Analysis)
Aliquot: Transfer 100 µL plasma to a centrifuge tube.
Spike: Add 10 µL Internal Standard (d3-TMIA, 1 µg/mL).
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A.
[Link]
Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar basic compounds in plasma.[1] Bioanalysis.[8][9][12]
[Link]
trimethyl-1H-imidazol-5-amine hydrochloride in kinase inhibitor screening
Application Note & Protocol Topic: Screening of Trimethyl-1H-imidazol-5-amine Hydrochloride and Other Novel Imidazole Analogs for Kinase Inhibitory Activity Audience: Researchers, Scientists, and Drug Development Profess...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Screening of Trimethyl-1H-imidazol-5-amine Hydrochloride and Other Novel Imidazole Analogs for Kinase Inhibitory Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Pursuit of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, but the continuous need for novel agents with improved selectivity, potency, and resistance profiles drives ongoing discovery efforts.[4]
The imidazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets with high affinity.[5][6] Its unique electronic properties and ability to form key hydrogen bond interactions make it a cornerstone in the design of numerous FDA-approved drugs.[5][7] Specifically, in kinase inhibitor design, the imidazole core can act as a bioisostere for the adenine hinge-binding region of ATP, providing a robust anchor point within the enzyme's active site.[8][9] This has led to the successful development of numerous imidazole-based kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis.[3][10]
This document provides a comprehensive guide for the initial characterization of novel imidazole-based compounds, using trimethyl-1H-imidazol-5-amine hydrochloride as a representative test article. We present detailed protocols for a primary high-throughput screen using the luminescence-based ADP-Glo™ Kinase Assay and a secondary, orthogonal assay for hit confirmation and potency (IC₅₀) determination using the HTRF® (Homogeneous Time-Resolved Fluorescence) platform. These protocols are designed to be robust, self-validating, and adaptable for a wide range of kinases.
Test Article: Trimethyl-1H-imidazol-5-amine Hydrochloride
For the purpose of this guide, we will consider trimethyl-1H-imidazol-5-amine hydrochloride as a novel, uncharacterized small molecule. Its potential as a kinase inhibitor is predicated on the established importance of the substituted imidazole scaffold.
Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C.
Standard Practice
Part 1: Primary High-Throughput Screening (HTS)
Principle of the Assay: ADP-Glo™ Kinase Assay
The primary screen is designed to rapidly assess the inhibitory activity of the test compound against a target kinase at a single, high concentration. We will utilize the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[11][12] This assay is performed in two steps: first, after the kinase reaction is complete, the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which is then quantified in a luciferase reaction. The resulting luminescent signal is directly proportional to kinase activity, and therefore, a decrease in signal indicates inhibition.[13][14]
Causality Behind Experimental Choice: The ADP-Glo™ assay is chosen for primary screening due to its high sensitivity, broad dynamic range, and tolerance for up to 1 mM ATP, making it suitable for a wide variety of kinases, including those with high Kₘ values for ATP.[12] Its homogenous "add-and-read" format is easily automated for high-throughput applications.[11]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol: Primary Screen (384-Well Format)
This protocol assumes a final assay volume of 15 µL. All additions should be performed with appropriate liquid handling instrumentation.
1. Reagent Preparation:
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[15] The optimal buffer composition may vary depending on the specific kinase.
Test Compound Plate: Prepare a 3X final concentration of trimethyl-1H-imidazol-5-amine hydrochloride in kinase buffer with an intermediate DMSO concentration (e.g., 30 µM compound in 3% DMSO).
Kinase Solution: Dilute the target kinase in cold kinase buffer to a 3X working concentration. The optimal concentration should be predetermined to yield a robust signal in the assay window (typically the EC₅₀ concentration).
Substrate/ATP Solution: Prepare a 3X solution of the appropriate kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.[15]
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual.[13][16]
2. Assay Procedure:
Compound Dispensing: Add 5 µL of the 3X test compound solution to the appropriate wells of a white, opaque 384-well assay plate. For controls, add 5 µL of kinase buffer with 3% DMSO (0% inhibition control) and 5 µL of a known inhibitor (100% inhibition control).
Kinase Addition: Add 5 µL of the 3X kinase solution to all wells.
Pre-incubation: Mix gently by orbital shaking and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.
Reaction Initiation: Add 5 µL of the 3X Substrate/ATP solution to all wells to start the kinase reaction.
Kinase Reaction Incubation: Mix gently and incubate for the desired period (e.g., 60 minutes) at room temperature or 30°C. The optimal time should be within the linear range of the reaction.
ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Mix and incubate for 40 minutes at room temperature.[16]
ADP Detection: Add 30 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[13]
Data Acquisition: Measure luminescence using a plate reader with an integration time of 0.25-1 second per well.
3. Data Analysis:
Calculate the percent inhibition for the test compound using the following formula:
A compound is typically considered a "hit" if it meets a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the 0% inhibition control).
Part 2: Hit Confirmation and IC₅₀ Determination
Principle of the Assay: HTRF® Kinase Assay
Hits identified in the primary screen must be validated in a secondary, orthogonal assay to rule out technology-specific artifacts (e.g., compound interference with the luciferase system). The HTRF® Kinase Assay is a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology ideal for this purpose.[1][17]
The assay measures the phosphorylation of a biotinylated substrate. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor, e.g., XL665) are used for detection. When the substrate is phosphorylated by the kinase, the antibody binds. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation. The resulting signal is proportional to the level of substrate phosphorylation.[17][18]
Causality Behind Experimental Choice: Using a TR-FRET assay for hit confirmation provides an orthogonal detection method, significantly increasing confidence in the results. HTRF is less susceptible to some types of compound interference (e.g., light scattering or color quenching) than standard fluorescence or luminescence assays due to the time-resolved detection and ratiometric measurement.[1]
Caption: Principle of the HTRF® Kinase Assay.
Protocol: IC₅₀ Determination (384-Well Format)
This protocol is for determining the potency of a confirmed hit by testing it across a range of concentrations. The final assay volume is 20 µL.
1. Reagent Preparation:
Compound Serial Dilution: Prepare a serial dilution series of the hit compound (e.g., 11 points, 1:3 dilution) in 100% DMSO. Then, dilute this series into kinase buffer to create a 4X working solution plate.
Kinase Solution: Dilute the kinase in kinase buffer to a 4X working concentration.
Substrate/ATP Solution: Prepare a 2X solution of biotinylated substrate and ATP in kinase buffer.
HTRF® Detection Reagents: Prepare the europium-labeled antibody and streptavidin-XL665 in HTRF® detection buffer according to the manufacturer's protocol.[17][19]
2. Assay Procedure:
Compound Dispensing: Add 5 µL of the 4X compound serial dilutions to a low-volume 384-well assay plate.
Kinase Addition: Add 5 µL of the 4X kinase solution to all wells. Mix and incubate for 15-30 minutes at room temperature.
Reaction Initiation: Add 10 µL of the 2X Substrate/ATP solution to all wells.
Kinase Reaction Incubation: Mix gently and incubate for 60 minutes (or other optimized time) at room temperature.
Reaction Termination & Detection: Add 10 µL of the HTRF® detection reagent mix (containing EDTA to stop the reaction, the donor antibody, and the acceptor).
Detection Incubation: Cover the plate to protect from light and incubate for 60 minutes at room temperature.
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[17]
3. Data Analysis and IC₅₀ Calculation:
Calculate HTRF Ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.[17]
Calculate % Inhibition: Use the same formula as in the primary screen, substituting the HTRF ratio for the luminescence signal.
Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the compound concentration.
Determine IC₅₀: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Parameter
Description
Top (Max Signal)
The upper plateau of the curve, corresponding to 0% inhibition.
Bottom (Min Signal)
The lower plateau of the curve, corresponding to 100% inhibition.
Hill Slope
Describes the steepness of the curve.
IC₅₀
The compound concentration that gives a response halfway between the Bottom and Top.
Illustrative Signaling Pathway: MAPK/p38
Many imidazole-based inhibitors target members of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38α.[8] This pathway is critical in cellular responses to inflammatory cytokines and stress. The diagram below illustrates a simplified view of this pathway, indicating where a hypothetical inhibitor for a kinase like p38 would act.
Caption: Simplified p38 MAPK signaling pathway.
References
Development of a HTRF® Kinase Assay for Determination of Syk Activity.
ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
ADP-Glo™ Kinase Assay Technical Manual #TM313.
Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model.Agilent.
ADP Glo Protocol.Unknown Source.
Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors.Journal of Medicinal Chemistry.
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.Unknown Source.
ADP-Glo™ Kinase Assay Technical Manual.
HTRF® Kinase Assay Protocol | Download Table.
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.MDPI.
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.Unknown Source.
ADP-Glo™ Kinase Assay.
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.Unknown Source.
Imidazole, its derivatives & their importance.International Journal of Current Advanced Research.
Importance and Involvement of Imidazole Structure in Current and Future Therapy.
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.Unknown Source.
Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
HTRF KinEASE-STK S2 kit.Revvity.
HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.Revvity.
Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.Benchchem.
Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.Benchchem.
Application Note: Trimethyl-1H-imidazol-5-amine Hydrochloride (TMIA-HCl) for Protein Crystallization
This is a comprehensive Application Note and Protocol guide for the use of Trimethyl-1H-imidazol-5-amine Hydrochloride (TMIA-HCl) in protein crystallization. This document is structured for researchers utilizing this spe...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol guide for the use of Trimethyl-1H-imidazol-5-amine Hydrochloride (TMIA-HCl) in protein crystallization. This document is structured for researchers utilizing this specific imidazole derivative as a novel additive, buffer component, or co-crystallization ligand.
[1]
Executive Summary & Scientific Rationale
Trimethyl-1H-imidazol-5-amine hydrochloride (TMIA-HCl) is a specialized amino-imidazole derivative.[1] Unlike standard buffers (e.g., Imidazole, HEPES) or common additives, TMIA-HCl presents a unique chemical profile combining a rigid, aromatic imidazole core with a polar amino group and hydrophobic methyl substitutions.[1]
Mechanism of Action
In protein crystallization, TMIA-HCl functions through three primary mechanisms:
Electrostatic Modulation: The protonated amino and imidazole nitrogens (depending on pH) interact with surface glutamate/aspartate residues, potentially bridging symmetry mates in the crystal lattice.[1]
Ligand Mimicry: The structural similarity to purine bases (adenine/guanine fragments) and histidine makes it an excellent candidate for co-crystallization with nucleotide-binding proteins or metalloproteins.[1]
Chaotropic/Kosmotropic Balance: As a substituted imidazolium salt, it acts as a mild ionic liquid-like additive, modifying the solvent structure and reducing non-specific aggregation.[1]
Prepare a soaking solution containing the reservoir buffer + 5–50 mM TMIA-HCl .[1]
Transfer the crystal into the soaking solution using a loop.
Incubate for 1 hour to 24 hours .
Harvest and flash-cool in liquid nitrogen.
Note: If the crystal cracks, reduce the TMIA-HCl concentration or perform co-crystallization (add to protein before setting drops) instead of soaking.[1]
Mechanism of Action & Logic[1]
The following diagram illustrates the decision matrix for using TMIA-HCl and its interaction pathways.
Figure 1: Decision logic for incorporating TMIA-HCl into crystallization workflows based on initial screening results.
Optimization & Troubleshooting
Concentration Matrix
If initial 100 mM screening yields microcrystals, perform a Grid Screen :
pH Shift: TMIA-HCl is acidic.[1] If the reservoir buffer is weak (e.g., 50 mM), the additive may drop the pH, causing precipitation.[1] Solution: Always verify the pH of the stock solution or use a strong buffer (100 mM) in the reservoir.[1]
Metal Chelation: The imidazole ring can chelate metal ions (Zn, Mg, Ni).[1] If your protein is a metalloprotein, TMIA might strip the metal.[1] Solution: Supplement the drop with the required metal ion (e.g., 1-5 mM MgCl₂).[1]
References
Bergfors, T. M. (2009).[1] Protein Crystallization: Techniques, Strategies, and Tips. International University Line.[1] (General reference for additive screening strategies).
McPherson, A., & Gavira, J. A. (2014).[1] Introduction to protein crystallization. Acta Crystallographica Section F, 70(1), 2-20.[1] Link
Hampton Research. (2024).[1] Additive Screen User Guide. (Reference for standard additive protocols). Link
Chemical Suppliers. (2025). Trimethyl-1H-imidazol-5-amine hydrochloride Product Data. (Source for physical properties).[1][2][4]
(Note: Specific literature on TMIA-HCl as a dedicated crystallization reagent is emerging; protocols here are derived from standard methodologies for imidazole-class additives.)
Application Note: High-Sensitivity HPLC Analysis of Trimethyl-1H-imidazol-5-amine Hydrochloride via Pre-Column Derivatization
Introduction & Scientific Rationale The analysis of trimethyl-1H-imidazol-5-amine (and generally 5-aminoimidazoles) presents a distinct chromatographic challenge. As a small, highly polar, and basic molecule, it exhibits...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Rationale
The analysis of trimethyl-1H-imidazol-5-amine (and generally 5-aminoimidazoles) presents a distinct chromatographic challenge. As a small, highly polar, and basic molecule, it exhibits poor retention on standard C18 reversed-phase columns. Furthermore, while the imidazole ring possesses UV absorption, the extinction coefficient is often insufficient for trace-level quantification (ppm/ppb levels) required in pharmaceutical impurity profiling or metabolic studies.
The Chemical Challenge
Polarity: The amino group and imidazole ring create a hydrophilic profile, leading to elution near the void volume (
) where ion suppression and matrix interference are highest.
Stability: Free-base 5-aminoimidazoles are notoriously unstable and prone to oxidative polymerization (turning dark/tar-like). The hydrochloride salt form stabilizes the amine, but this salt must be carefully neutralized in situ during analysis to permit nucleophilic reactivity.
Detection: Lack of a strong fluorophore limits sensitivity.
The Solution: Dansyl Chloride Derivatization
To overcome these limitations, this protocol utilizes Dansyl Chloride (Dns-Cl) for pre-column derivatization.[1][2][3]
Mechanism: Dns-Cl undergoes a nucleophilic substitution reaction with the primary amine at the 5-position.
Outcome: The reaction attaches a hydrophobic naphthyl sulfonyl group, significantly increasing retention on C18 columns and providing dual detectability: UV (254 nm) and intense Fluorescence (Ex 340 nm / Em 525 nm).
Advantage: Unlike OPA (o-Phthalaldehyde), Dansyl derivatives are chemically stable, allowing for automated overnight runs without degradation.
Reaction Mechanism & Workflow
The derivatization relies on the nucleophilic attack of the unprotonated amine onto the sulfonyl chloride center.
Chemical Pathway
The 5-amino group is less nucleophilic than aliphatic amines due to resonance with the imidazole ring. Therefore, high pH (pH 11) and elevated temperature (60°C) are critical to drive the reaction to completion.
Figure 1: Reaction pathway for the dansylation of the amino-imidazole moiety.
Experimental Protocol
Reagents & Preparation
Analyte Stock: Dissolve 10 mg Trimethyl-1H-imidazol-5-amine HCl in 10 mL 0.1 M HCl .
Note: Using water or base for the stock solution will lead to rapid degradation. Keep in acid.
Dansyl Chloride Solution: 5 mg/mL in Acetone (Freshly prepared; protect from light).
Buffer: 0.2 M Sodium Carbonate (
) / Sodium Bicarbonate () adjusted to pH 11.0 .
Quenching Reagent: 10% Ammonium Hydroxide or Methylamine solution.
Derivatization Workflow
Figure 2: Step-by-step derivatization workflow ensuring pH control and reaction completion.
Critical Step Explanation:
Neutralization: The volume of Buffer (200 µL) must be sufficient to neutralize the HCl in the sample stock (100 µL) and raise the pH to 11. If the pH is < 9, the reaction yield will drop significantly because the amine will remain protonated (
) and unreactive.
Quenching: Dansyl chloride hydrolyzes slowly in water to form Dansyl-OH (blue fluorescence interference). Adding ammonia reacts with excess Dansyl-Cl immediately to form Dansyl-Amide, which elutes earlier than the target analyte, cleaning up the chromatogram.
HPLC Method Parameters
Instrument: HPLC with Fluorescence Detector (FLD) or Diode Array (DAD).
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm
Column Temp
30°C
Mobile Phase A
Water + 0.1% Formic Acid (or 10mM Ammonium Acetate)
Mobile Phase B
Acetonitrile (ACN)
Flow Rate
1.0 mL/min
Injection Vol
10 - 20 µL
Detection (FLD)
Excitation: 340 nm
Detection (UV)
254 nm (Secondary confirmation)
Gradient Profile[2]
Time (min)
% Mobile Phase B
Event
0.0
20%
Initial Hold
2.0
20%
Elution of excess reagents
15.0
90%
Linear Gradient (Analyte Elution)
18.0
90%
Wash
18.1
20%
Re-equilibration
23.0
20%
End
Note: The Dansyl-Amine derivative typically elutes between 10–14 minutes depending on the specific C18 phase used.
Validation & Performance
This method is designed to be self-validating. The presence of the "Dansyl-Amide" peak (from the quenching step) serves as an internal system suitability check—if this peak is missing, the reagent was bad; if it's huge and the analyte is missing, the reaction failed.
Parameter
Typical Performance
Notes
Linearity ()
> 0.999
Range: 10 ng/mL – 10 µg/mL
LOD (FLD)
~ 1–5 pmol
Fluorescence is 10-100x more sensitive than UV
Recovery
95% – 105%
Matrix dependent
Precision (RSD)
< 2.0%
Stable derivative allows high reproducibility
Troubleshooting Guide
Issue 1: Low Sensitivity or Missing Peaks
Root Cause:[2][4][5] pH was too low during reaction. The HCl in the stock solution neutralized the buffer.
Fix: Check pH of the reaction mix with a strip before adding Dansyl-Cl. It must be > pH 9.5.
Issue 2: Peak Tailing
Root Cause:[2][4][5] Interaction of the basic imidazole ring with residual silanols on the column.
Fix: Use a "base-deactivated" or "end-capped" column. Ensure Mobile Phase A contains Ammonium Acetate (10-20 mM) rather than just Formic Acid to mask silanols.
Issue 3: Dark/Black Solution before Derivatization
Root Cause:[2][4][5] Oxidation of the 5-aminoimidazole.
Fix: Prepare the stock in degassed 0.1 M HCl and use immediately. Do not store the intermediate free base.
References
BenchChem. (2025).[2][6][7] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from
National Institutes of Health (NIH). (2020). Targeted quantification of amino acids by dansylation. PMC. Retrieved from
ResearchGate. (2020). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Retrieved from
Molin-Legua, C., et al. (1999).[1] Urine polyamines determination using dansyl chloride derivatization. The Analyst. Retrieved from
Application Notes & Protocols: Investigating Trimethyl-1H-imidazol-5-amine Hydrochloride in the Development of Novel Antifungal Agents
Abstract: The rise of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating an urgent expansion of our antifungal therapeutic arsenal. The imidazole scaffold has historically bee...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The rise of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating an urgent expansion of our antifungal therapeutic arsenal. The imidazole scaffold has historically been a cornerstone of antifungal drug discovery, with numerous derivatives successfully translated into clinical use. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel candidate, trimethyl-1H-imidazol-5-amine hydrochloride. We present a structured framework, from foundational mechanism-of-action principles to detailed, field-proven protocols for assessing in vitro efficacy and selectivity. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.
Introduction: The Rationale for Novel Imidazole Derivatives
Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, are a growing concern, particularly in immunocompromised populations.[1] The efficacy of current antifungal therapies is increasingly undermined by the emergence of resistant strains.[2][3] The azole class of antifungals, which includes imidazoles and triazoles, has been a mainstay in treatment.[4] These agents function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[5][6][7]
The imidazole ring is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[8] By exploring novel substitutions on this core structure, such as in trimethyl-1H-imidazol-5-amine hydrochloride, it is possible to develop next-generation agents with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. This guide outlines the critical first steps in characterizing the antifungal potential of this novel compound.
Postulated Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for imidazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][8] This enzyme is a critical component of the ergosterol biosynthesis pathway.
Causality of Inhibition:
Enzyme Binding: The nitrogen atom (N3) of the imidazole ring binds to the heme iron atom within the active site of the cytochrome P450 enzyme.
Biosynthesis Blockade: This binding event prevents the enzyme from converting lanosterol to ergosterol, the primary sterol in the fungal cell membrane.[6][9]
Toxic Accumulation: The blockade leads to the accumulation of toxic 14α-methylated sterol precursors.[9]
Membrane Disruption: The depletion of ergosterol and the accumulation of these aberrant sterols increase the permeability and fluidity of the fungal cell membrane, disrupting its essential functions and leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[5][10]
It is hypothesized that trimethyl-1H-imidazol-5-amine hydrochloride will follow this established mechanism. The protocols outlined in Section 4 are designed to validate this hypothesis.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole antifungals.
Application I: Protocols for In Vitro Antifungal Susceptibility Testing
The initial evaluation of any potential antifungal agent involves determining its spectrum of activity and potency against a panel of clinically relevant fungal pathogens. The following protocols are based on internationally recognized standards to ensure data quality.[11][12]
Caption: General workflow for in vitro antifungal susceptibility screening.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantitatively measuring antifungal activity.[12][13] It determines the lowest concentration of the drug that inhibits the visible growth of a fungus.
Compound Preparation: Prepare a stock solution of trimethyl-1H-imidazol-5-amine hydrochloride in a suitable solvent (e.g., DMSO or water) at a concentration of 1280 µg/mL.
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure viability.[12]
Harvest several colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[12]
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum concentration of 1-5 x 10³ CFU/mL.
Plate Setup:
Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.
Add 200 µL of the working drug solution (e.g., 128 µg/mL, diluted from stock) to well 1.
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration range (e.g., from 64 µg/mL to 0.125 µg/mL).
Well 11 serves as the positive growth control (no drug).
Well 12 serves as the sterility control (medium only).
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be halved.
Incubation: Cover the plate and incubate at 35°C for 24-48 hours in a humidified chamber.
Reading the MIC: The MIC is the lowest drug concentration in which there is no visible growth. This can be assessed visually or with a plate reader.
Protocol: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity and is useful for rapid screening.[11]
Materials:
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue
Sterile 6 mm paper disks
Fungal inoculum prepared as in Protocol 3.1
Sterile cotton swabs
Procedure:
Inoculum Plating: Dip a sterile swab into the 0.5 McFarland standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[12]
Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
Disk Application: Aseptically apply a sterile paper disk to the center of the inoculated agar plate.
Pipette a fixed amount (e.g., 20 µL) of a known concentration of the trimethyl-1H-imidazol-5-amine hydrochloride solution onto the disk.
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[12]
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). A larger zone diameter indicates greater susceptibility of the fungus to the compound.
Data Presentation and Interpretation
Results from the broth microdilution assay should be summarized in a table. The MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) are crucial metrics for larger-scale studies.
Table 1: Hypothetical In Vitro Activity of Trimethyl-1H-imidazol-5-amine HCl
Interpretation: The hypothetical data in Table 1 suggests that the compound has moderate activity against C. albicans and C. neoformans. Importantly, it shows activity against a fluconazole-resistant (FLC-R) C. glabrata isolate, indicating potential for overcoming existing resistance mechanisms.
Application II: Protocol for Cytotoxicity Assessment
A critical aspect of drug development is ensuring that the compound is selective for the fungal target and exhibits minimal toxicity to host cells. A standard MTT assay is used to determine the concentration that reduces the viability of mammalian cells by 50% (CC₅₀).
Materials:
Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma)
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a "cells only" control.
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the CC₅₀ value by plotting cell viability against drug concentration. The Selectivity Index (SI = CC₅₀ / MIC) can then be calculated. An SI > 10 is generally considered a promising result for a preclinical candidate.
Conclusion and Future Directions
This document provides the foundational protocols to begin the preclinical evaluation of trimethyl-1H-imidazol-5-amine hydrochloride as a potential antifungal agent. The described in vitro susceptibility and cytotoxicity assays will generate the initial dataset required to establish its potency, spectrum of activity, and therapeutic window. Positive results from these studies would justify advancing the compound to further mechanistic studies (e.g., sterol quantification assays to confirm the mechanism of action), structure-activity relationship (SAR) optimization, and eventually, evaluation in animal models of fungal infection. This structured approach ensures a robust and scientifically rigorous assessment, paving the way for the potential development of a novel and effective antifungal therapeutic.
References
EBSCO. (n.d.). Imidazole antifungals | Agriculture and Agribusiness | Research Starters.
Microbiology Info.com. (2022, August 10). Mode of Action of Antifungal Drugs.
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Retrieved from [Link]
Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. Retrieved from [Link]
Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action. Retrieved from [Link]
Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]
Khare, A., Shrivastava, S., Babu, R. H., et al. (2025, August 9). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. ResearchGate. Retrieved from [Link]
Hevey, M. A., & Simner, P. J. (2021). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Newsletter, 43(12), 111-120. Retrieved from [Link]
Pierce, C. G., & Lionakis, M. S. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00045-19. Retrieved from [Link]
Gao, Z., Hao, W., et al. (2025, September 2). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. National Center for Biotechnology Information. Retrieved from [Link]
Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(9), 8. Retrieved from [Link]
Fungal Infection Trust. (2021, May 7). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Retrieved from [Link]
International Journal of Environmental Sciences. (2025, July 7). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. Retrieved from [Link]
Application Note: Synthesis of Trimethyl-1H-imidazol-5-amine Hydrochloride Derivatives
Abstract & Strategic Significance The 1,2,4-trimethyl-1H-imidazol-5-amine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for purine mimetics, kinase inhibitors, and modulators of the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The 1,2,4-trimethyl-1H-imidazol-5-amine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for purine mimetics, kinase inhibitors, and modulators of the histamine and adrenergic receptors. While 5-aminoimidazoles are versatile, they are notoriously unstable as free bases due to electron-rich oxidation susceptibility. This protocol details a robust, high-yield synthesis of the hydrochloride salt , ensuring long-term stability and handling ease.
The method utilizes a multicomponent cyclization strategy, avoiding unstable intermediates by telescoping the formation of the amidine and the final ring closure.
Retrosynthetic Analysis
To design the most efficient route, we deconstruct the target molecule (1,2,4-trimethyl-1H-imidazol-5-amine ) into accessible building blocks. The imidazole ring is disconnected at the N1-C2 and C4-C5 bonds, revealing an
-aminonitrile and an imidate equivalent as the primary synthons.
Caption: Retrosynthetic breakdown of the target aminoimidazole into commercially available precursors.
Safety & Critical Hazards
Sodium Cyanide (NaCN): Used in precursor synthesis. Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates HCN gas. Use a dedicated cyanide waste stream.
Methylamine: Toxic gas/liquid. Use in a well-ventilated fume hood.
5-Aminoimidazoles: The free base is air-sensitive and darkens rapidly upon exposure to oxygen. Always store as the HCl salt.
Experimental Protocol
Phase 1: Synthesis of 2-Aminopropanenitrile Hydrochloride (Strecker Reaction)
Note: If 2-aminopropanenitrile is purchased commercially, proceed to Phase 2. Commercial supplies are often unstable; fresh preparation is recommended.
Reagents:
Acetaldehyde (1.0 equiv)
Ammonium Chloride (1.1 equiv)
Sodium Cyanide (1.1 equiv)
Ammonium Hydroxide (28-30% aq, Solvent)
Procedure:
Dissolution: In a round-bottom flask, dissolve Ammonium Chloride (5.9 g, 110 mmol) in Ammonium Hydroxide (20 mL) and water (20 mL). Cool to 0°C.
Methylamine (33% solution in EtOH) (3.0 equiv, 30 mmol)
Acetonitrile (Solvent, anhydrous)
Procedure:
Free Basing (In-situ): Suspend 2-Aminopropanenitrile HCl (1.06 g, 10 mmol) in Acetonitrile (20 mL). Add Triethylamine (1.0 equiv) to neutralize the salt if starting with HCl salt. Alternatively, use the free amine freshly prepared.
Imidate Formation: Add Triethyl Orthoacetate (1.95 g, 12 mmol). Stir at room temperature for 30 minutes.
Cyclization: Equip with a reflux condenser and heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The spot for the aminonitrile (
) should disappear, and a new polar fluorescent spot () should appear.
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to obtain a dark oil (crude free base).
Critical Step: Do not leave the oil exposed to air for long periods.
Purification (Optional but Recommended): Rapid flash chromatography on neutral alumina (DCM/MeOH 95:5). Silica gel can degrade the product; alumina is preferred for aminoimidazoles.
Salt Formation: Dissolve the purified oil in minimal anhydrous Ethanol (5 mL). Cool to 0°C. Dropwise add 4M HCl in Dioxane until pH ~2. Dilute with Diethyl Ether (50 mL) to precipitate the salt.
Filtration: Collect the beige/white solid by filtration under Nitrogen.
Expected Data:
Yield: 45-55%
Appearance: Off-white to pale yellow hygroscopic solid.
Caption: Step-by-step experimental workflow for the synthesis of the target hydrochloride salt.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of orthoester
Ensure anhydrous solvents are used. Add molecular sieves to the reaction.
Dark/Tar Product
Oxidation of free base
Perform workup under atmosphere. Convert to HCl salt immediately.
Incomplete Cyclization
Loss of Methylamine
Methylamine is volatile. Use a sealed tube or add excess Methylamine in portions.
Sticky Solid
Hygroscopic salt
Recrystallize from EtOH/EtOAc. Dry in a vacuum oven with .
References
General Synthesis of 5-Aminoimidazoles
Al-Azmi, A., Elassar, A. Z. A., & Booth, B. L. (2003). The synthesis of 5-amino-1-substituted imidazoles. Tetrahedron, 59(16), 2749-2763. Link
Mechanistic Insight (Orthoester Route)
Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link
Stability of Aminoimidazoles
Storey, B. M., et al. (2005). Synthesis and stability of 5-amino-1-methyl-1H-imidazole-4-carboxamide. Journal of Pharmaceutical Sciences. Link
Strecker Reaction Protocol
Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of alpha-amino acids. Tetrahedron, 50(6), 1539-1650. Link
Application Note: Cellular Profiling of Trimethyl-1H-imidazol-5-amine Hydrochloride
This Application Note is designed for researchers and drug development scientists evaluating Trimethyl-1H-imidazol-5-amine Hydrochloride (referred to herein as TM-IA-5 ). Given the chemical classification of aminoimidazo...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development scientists evaluating Trimethyl-1H-imidazol-5-amine Hydrochloride (referred to herein as TM-IA-5 ).
Given the chemical classification of aminoimidazoles as both potential pharmacological scaffolds (e.g., for BACE1 or kinase inhibition) and potential toxicological hazards (Heterocyclic Amines - HCAs), this guide prioritizes Safety Profiling (Genotoxicity) and Metabolic Stability .
Subject: Protocols for Genotoxicity, Cytotoxicity, and Metabolic Stability Assessment
Compound Class: Aminoimidazole Derivatives / Heterocyclic Amines
Version: 2.0 (2025)
Part 1: Executive Summary & Scientific Rationale
Trimethyl-1H-imidazol-5-amine hydrochloride belongs to a class of aminoimidazole derivatives often scrutinized in drug discovery for two distinct reasons:
Pharmacological Potential: Aminoimidazoles serve as bioisosteres in kinase inhibitors and BACE1 inhibitors (Alzheimer’s research), utilizing the imidazole ring to interact with catalytic aspartic acid residues [1].
Toxicological Liability: Structurally similar compounds (e.g., PhIP, AICA) can act as Heterocyclic Amines (HCAs), which may undergo bioactivation by Cytochrome P450 enzymes (specifically CYP1A2) to form reactive nitrenium ions, leading to DNA adduction [2].
Therefore, any cell-based assay workflow involving TM-IA-5 must distinguish between therapeutic efficacy and genotoxic liability . This guide provides a self-validating workflow to assess the compound's safety profile and metabolic fate.
Part 2: Compound Preparation & Handling
Rationale: The hydrochloride salt form enhances water solubility but can alter the pH of unbuffered culture media, leading to false-positive cytotoxicity.
Protocol: Stock Solution Preparation
Weighing: Weigh 10 mg of TM-IA-5 hydrochloride in a humidity-controlled environment (hygroscopic nature).
Solvent Selection:
Primary:DMSO (Dimethyl sulfoxide) is recommended for stock solutions (up to 100 mM) to ensure sterility and stability.
Alternative: Sterile nuclease-free water (if DMSO sensitivity is a concern), but pH must be monitored.
Solubilization: Dissolve to a master stock concentration of 10 mM . Vortex for 30 seconds.
Sterilization: Filter through a 0.22 µm PTFE syringe filter (if using DMSO) or PES filter (if using water).
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Critical Control: Check the pH of the highest working concentration in culture media. If pH shifts by >0.2 units, buffer with 10 mM HEPES.
Objective: Detect chromosomal damage (clastogenicity/aneugenicity). Since aminoimidazoles often require metabolic activation, this assay must be run with and without S9 fraction .
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the bioactivation pathway relevant to aminoimidazoles, highlighting why S9 activation is critical.
Caption: Metabolic activation pathway of aminoimidazoles leading to genotoxicity.
Protocol Steps
Cell Line: CHO-K1 or TK6 cells.
Treatment:
Short Exposure (3h): +/- S9 Fraction (10%).
Long Exposure (24h): - S9 Fraction.
Dosing: 5 concentrations (e.g., 0.1, 1, 10, 100, 500 µM). Limit top dose by solubility or 50% cytotoxicity.
Cytochalasin B: Add Cytochalasin B (3-6 µg/mL) after treatment to block cytokinesis (if using binucleated method).
Fixation & Staining:
Wash cells with PBS.
Fix with 4% Paraformaldehyde (15 min).
Stain with Hoechst 33342 (Nuclei) and CellMask (Cytoplasm).
Cause: Hydrochloride salt dissociating; free base insolubility.
Solution: Do not exceed 0.5% DMSO. Sonicate stock solution before dilution.
Issue: High background in Micronucleus assay.
Cause: Apoptotic bodies mimicking micronuclei.
Solution: Use a cytotoxicity cutoff (CBPI). Do not score wells with >55% cytotoxicity.
Part 5: References
Chiriano, G., et al. (2012).[1] A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 48, 206-213.[1] Link
Turesky, R. J. (2005). Heterocyclic Aromatic Amines: Potential Human Carcinogens. In: Chemical Toxicology and Food Safety. Link
trimethyl-1H-imidazol-5-amine hydrochloride for studying enzyme kinetics
This guide details the application of Trimethyl-1H-imidazol-5-amine hydrochloride (specifically the N,N,1-trimethyl-1H-imidazol-5-amine isomer, CAS 196304-09-3) in enzyme kinetics.[1] This molecule serves as a specialize...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of Trimethyl-1H-imidazol-5-amine hydrochloride (specifically the N,N,1-trimethyl-1H-imidazol-5-amine isomer, CAS 196304-09-3) in enzyme kinetics.[1] This molecule serves as a specialized steric probe and mechanistic ligand for studying heme-containing enzymes (e.g., Cytochrome P450s, Peroxidases) and methyltransferases.[1] Its bulky, electron-rich structure makes it an ideal tool for mapping active site accessibility and determining inhibition constants (
Trimethyl-1H-imidazol-5-amine is a trisubstituted imidazole derivative featuring a dimethylamino group at the C5 position and a methyl group at N1.[1] In enzyme kinetics, it is utilized primarily for two properties:
Heme Coordination (Type II Binding): The unhindered nitrogen (N3) of the imidazole ring coordinates with the heme iron (
) of enzymes like Cytochrome P450 (CYP) and Nitric Oxide Synthase (NOS). This displaces the water ligand, causing a spin-state shift (Low Spin High Spin or vice versa) observable by UV-Vis spectroscopy.[1]
Steric Discrimination: Unlike smaller imidazoles (e.g., 1-methylimidazole), the bulky dimethylamino group at C5 probes the "distal pocket" volume of the enzyme. By measuring the binding affinity (
) and kinetics of this bulky probe versus smaller analogs, researchers can map the steric constraints of the active site.
Experimental Causality
Why Hydrochloride Salt? The free base is prone to oxidation and hygroscopicity. The hydrochloride salt stabilizes the amine, ensuring consistent stoichiometry during weighing and solvation.
Why Kinetic Profiling? Determining the
(inhibition constant) of this molecule against standard substrates reveals whether an enzyme's active site is "open" (accessible to bulky ligands) or "restricted," aiding in the design of isoform-selective inhibitors.
Experimental Protocols
Protocol A: Spectral Binding Kinetics (Determination of
/
)
Objective: Determine the dissociation constant (
) of Trimethyl-1H-imidazol-5-amine binding to a Heme protein (e.g., CYP3A4 or Myoglobin).
Materials
Enzyme: Recombinant CYP450 isozyme (1 µM stock in phosphate buffer).
Ligand: Trimethyl-1H-imidazol-5-amine HCl (100 mM stock in
).
Buffer: 100 mM Potassium Phosphate, pH 7.4, 20% Glycerol.[1]
Baseline Correction: Fill two quartz cuvettes (Sample and Reference) with 1 mL of enzyme solution (diluted to ~1 µM). Record a baseline spectrum (350–500 nm).
Titration:
Add the ligand to the Sample cuvette in small increments (0.5 µL – 5 µL).
Add an equivalent volume of solvent (
) to the Reference cuvette to correct for dilution.
Measurement: After each addition, mix gently by inversion and record the difference spectrum (Sample minus Reference).
Observation: Look for a Type II binding spectrum :
Stop Solution: Acetonitrile with Internal Standard.
Workflow
Pre-incubation: Mix Enzyme (20 pmol/mL) + Buffer + Inhibitor (Variable Conc.) in a 96-well plate. Incubate at 37°C for 5 mins.
Note: This step checks for time-dependent inhibition (TDI). If
shifts with pre-incubation, the amine may be a mechanism-based inactivator.
Reaction Start: Add Substrate (at
concentration) + NADPH system.
Kinetic Phase: Incubate at 37°C for 10–20 mins (ensure linear range).
Termination: Quench with ice-cold Acetonitrile. Centrifuge at 3000g for 10 mins.
Analysis: Quantify product (6
-OH-Testosterone) via LC-MS/MS.
Calculation:
Plot Initial Velocity (
) vs. [Inhibitor].
Use the Cheng-Prusoff Equation to estimate
(assuming competitive inhibition due to heme binding):
[1]
Data Visualization & Pathway Logic
Mechanism of Action: Heme Ligation
The following diagram illustrates the competitive binding mechanism where Trimethyl-1H-imidazol-5-amine competes with the substrate for the heme iron, preventing oxygen activation.[1]
Caption: Competitive binding pathway. The inhibitor (I) binds to the heme iron, blocking Substrate (S) access and preventing catalysis.[1]
Kinetic Data Summary Table
Use this template to report your findings.
Parameter
Unit
Definition
Experimental Significance
(Spectral)
µM
Dissociation Constant
Measures affinity for the Heme Iron.[1] Lower = Tighter binding.
Abs
Max Spectral Change
Indicates spin-state shift magnitude.[1] Correlates with % of enzyme bound.
Potency of inhibition at a fixed substrate concentration.
µM
Inhibition Constant
Intrinsic affinity of the inhibitor (independent of [S]).
Hill Slope ()
-
Cooperativity Index
Deviations from 1.0 suggest allosteric binding or multiple binding sites.
References
Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Standard text on Heme-ligand interactions).
Sevrioukova, I. F., & Poulos, T. L. (2013). "Understanding the mechanism of cytochrome P450 3A4: recent advances and remaining problems." Dalton Transactions.
CAS Database. (2024). N,N,1-Trimethyl-1H-imidazol-5-amine. CAS No. 196304-09-3.
Vodovozova, E. L. (2010). "Photoaffinity probes for the study of enzymes and receptors." Biochemistry (Moscow). (Context on using substituted probes for active site mapping).
Application Notes and Protocols for the Formulation of Trimethyl-1H-imidazol-5-amine Hydrochloride for Biological Assays
Abstract This guide provides a comprehensive framework for the formulation of trimethyl-1H-imidazol-5-amine hydrochloride, a substituted imidazole compound, for use in a variety of biological assays. As a member of the i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for the formulation of trimethyl-1H-imidazol-5-amine hydrochloride, a substituted imidazole compound, for use in a variety of biological assays. As a member of the imidazole class of heterocyclic amines, this compound holds potential for diverse pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This document outlines the critical physicochemical properties, provides detailed protocols for solubilization and stock solution preparation, and discusses best practices for ensuring stability and compatibility with common in vitro and in vivo assay systems. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols for their specific needs.
Introduction to Imidazole-Based Compounds
The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[3][4][5] Its unique structural features, including the presence of two nitrogen atoms, allow for a range of interactions with biological targets such as enzymes and receptors through hydrogen bonding, π–π stacking, and coordination.[4][6] The hydrochloride salt form of an amine-containing compound like trimethyl-1H-imidazol-5-amine hydrochloride generally enhances aqueous solubility and stability, making it amenable to formulation for biological studies.[7][8]
Physicochemical Characterization
While specific experimental data for trimethyl-1H-imidazol-5-amine hydrochloride is not widely available, its physicochemical properties can be predicted based on the characteristics of analogous imidazole and amine hydrochloride compounds. It is imperative for the end-user to experimentally verify these properties.
Table 1: Predicted Physicochemical Properties of Trimethyl-1H-imidazol-5-amine Hydrochloride
Property
Predicted Value/Characteristic
Rationale and Key Considerations
Molecular Formula
C₆H₁₂ClN₃
Based on the structure of a trimethyl-substituted imidazol-5-amine hydrochloride.
Molecular Weight
~161.63 g/mol
Calculated based on the predicted molecular formula.
Appearance
White to off-white or yellow to brown solid
Typical appearance for similar amine hydrochloride salts.
Solubility
High solubility in aqueous solutions (e.g., water, PBS, cell culture media). Soluble in polar organic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents.
The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[8] The polar nature of the imidazole ring and the amine group also contributes to this profile.
pKa
Expected to have at least two pKa values: one for the imidazole ring (around 6-7) and one for the amine group (around 9-10).
The imidazole ring is amphoteric.[4][9] The exact pKa values will be influenced by the methyl substitutions. Experimental determination via potentiometric titration is recommended.
Stability
Solid form is expected to be stable when stored in a cool, dry, and dark place. Solutions may be sensitive to pH, light, and elevated temperatures.
Amine hydrochlorides are generally stable solids.[8] In solution, the stability will be pH-dependent, with potentially greater stability in acidic to neutral conditions.
Workflow for Formulation Development
The following diagram outlines a systematic approach to developing a suitable formulation for trimethyl-1H-imidazol-5-amine hydrochloride for biological assays.
Caption: General workflow for the formulation of trimethyl-1H-imidazol-5-amine hydrochloride.
Detailed Protocols
Protocol for Solubility Determination
Objective: To determine the approximate solubility of trimethyl-1H-imidazol-5-amine hydrochloride in various solvents.
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
1.6163 mg of trimethyl-1H-imidazol-5-amine hydrochloride.
Weighing: Carefully weigh out the calculated amount of the compound in a sterile microcentrifuge tube.
Solubilization: Add the chosen solvent (e.g., 1 mL of sterile water) to the tube.
Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but monitor for any signs of degradation.
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This is critical for cell-based assays.
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes (e.g., 20-100 µL) in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Considerations for Biological Assays
Vehicle Controls: Always include a vehicle control in your experiments. This is the solvent used to dissolve the compound, diluted to the same final concentration as in the experimental conditions. This ensures that any observed effects are due to the compound and not the solvent.
pH Effects: As an amine hydrochloride, dissolving the compound in an unbuffered solution may lower the pH. For cell-based assays, it is crucial to dilute the stock solution in a buffered medium (e.g., DMEM, RPMI) and to verify that the final pH is within the physiological range (7.2-7.4).
Final DMSO Concentration: If using DMSO as a solvent, ensure the final concentration in the assay does not exceed a level that causes cellular toxicity, typically below 0.5% (v/v) for most cell lines.
Safety and Handling
While a specific Safety Data Sheet (SDS) for trimethyl-1H-imidazol-5-amine hydrochloride may not be available, general precautions for handling amine hydrochlorides and imidazole derivatives should be followed.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
Handling: Avoid inhalation of dust and contact with skin and eyes.[10][12] Handle in a well-ventilated area or a chemical fume hood.
First Aid:
Skin Contact: Wash off with soap and plenty of water.[10]
Eye Contact: Rinse cautiously with water for several minutes.[12]
Given the structural similarity of imidazole-based compounds to histamine, a potential mechanism of action could involve interaction with histamine receptors. The following diagram illustrates a generalized signaling pathway for a G-protein coupled histamine receptor.
Caption: Potential GPCR signaling pathway for an imidazole-based compound.
References
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). [No specific journal name provided in search result]
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI.
Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. International Journal of Engineering and Science Invention (IJESI).
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). PMC.
TRIMETHYLAMINE HYDROCHLORIDE CAS NO 593-81-7 MATERIAL SAFETY D
Chemical Safety Data Sheet MSDS / SDS - Trimethylamine hydrochloride. (2026). ChemicalBook.
Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. Benchchem.
1H-IMIDAZOL-5-AMINE HYDROCHLORIDE.
An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride. Benchchem.
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). International Journal for Multidisciplinary Research (IJFMR).
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025). MDPI.
trimethyl amine, 75-50-3. The Good Scents Company.
Methylamine hydrochloride. Santa Cruz Biotechnology.
Technical Support Center: Synthesis of Trimethyl-1H-imidazol-5-amine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of trimethyl-1H-imidazol-5-amine hydrochloride. This guide is designed to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of trimethyl-1H-imidazol-5-amine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. The information is structured in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide: Addressing Low Yield and Other Synthetic Hurdles
This section tackles the most frequent and critical problems that can arise during the synthesis. Each point explains the underlying chemical principles and offers actionable solutions.
Question: My overall yield is consistently low. Where should I start my investigation?
Answer: A low yield in multi-step heterocyclic synthesis is a common issue that can stem from various factors.[1][2] A systematic approach is the most effective way to diagnose and solve the problem. We recommend starting with the most fundamental aspects of the reaction setup before moving to more complex variables.
Here is a logical workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for low yield.
Question: I suspect my starting materials or solvents are the problem. What specific issues should I look for?
Answer: The purity of your reagents and solvents is paramount. Impurities can act as catalysts for side reactions or inhibitors of the main reaction, leading to byproducts and incomplete conversion.[1]
Purity of Reactants: For a trimethyl-imidazole synthesis, which may involve precursors like a diketone (e.g., 2,3-butanedione), an aldehyde, and an ammonia source, ensure each component is of high purity. Commercial reagents can degrade over time.
Ammonia Source: The choice of ammonia source is critical. While ammonium acetate is common, its quality can vary.[3] In some cases, switching to ammonium hydroxide or another ammonia equivalent might be beneficial, though this will change the reaction's pH.[4]
Solvent Anhydrousness: Many condensation reactions are sensitive to water, which can hydrolyze intermediates or react with catalysts.[1] Ensure you are using appropriately dried solvents, especially when working with moisture-sensitive reagents or catalysts.
Question: The reaction seems to stall or proceeds very slowly. How can I optimize the reaction conditions?
Answer: Suboptimal reaction conditions are a primary cause of low yields.[1] Temperature, reaction time, and reactant concentration are all interconnected variables that must be fine-tuned.
Temperature and Time: Imidazole cyclization can require significant thermal energy.[2] If the reaction is slow, consider increasing the temperature. However, be aware that excessive heat can lead to product decomposition.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal balance between reaction rate and byproduct formation.[1]
Catalysis: The classic Debus-Radziszewski synthesis can have notoriously low yields without a proper catalyst.[5] While acetic acid is often used, exploring other catalysts can provide a significant boost.
Brønsted Acids: Citric acid has been shown to be an effective, environmentally friendly catalyst for imidazole synthesis.[3]
Lewis Acids: Catalysts like ZrCl₄, Yb(OTf)₃, and InCl₃·6H₂O have been successfully employed to improve yields and shorten reaction times.
Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique for accelerating many organic reactions, including imidazole synthesis. It can dramatically reduce reaction times from hours to minutes and often improves yields.[5][6][7]
Parameter
Conventional Heating
Microwave Irradiation
Rationale & Reference
Reaction Time
Several hours (e.g., 6-12h)
5-15 minutes
Microwave energy provides rapid and uniform heating, accelerating reaction kinetics.[5][6]
Typical Yield
Can be low to moderate (e.g., 35-60%)
Often moderate to excellent (e.g., 70-95%)
The rapid heating minimizes time for side reactions and degradation to occur.[7]
Temperature
Reflux temperature of the solvent
Controlled, often higher internal pressures
Allows for superheating of the solvent above its boiling point, further increasing reaction rates.[6]
Question: I'm having difficulty purifying the final amine product. It streaks badly on the silica column. What can I do?
Answer: This is a very common issue when purifying basic compounds like amines on acidic silica gel. The strong interaction between the amine's lone pair and the silica's silanol groups causes poor separation and band tailing (streaking).
Solution: Add a small amount of a basic modifier to your eluent system.[8] Typically, adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the solvent mixture will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.[8]
Question: The purified free-base amine is an oil and difficult to handle. How can I obtain a stable, solid product?
Answer: The free-base form of many amines, especially those with lower molecular weights, can be oils or low-melting solids.[8] The standard and highly recommended procedure is to convert the amine to a stable, crystalline salt, such as the hydrochloride.[8]
Salt Formation: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store.[9] This also improves the compound's solubility in aqueous media for biological testing.
Experimental Protocols
The following are generalized, step-by-step methodologies that can be adapted for your specific synthesis.
Protocol 1: General Synthesis of a 2,4,5-Trisubstituted Imidazole
This protocol is based on the widely used multi-component synthesis and can be adapted for trimethyl-1H-imidazol-5-amine by selecting the appropriate starting materials.
Caption: Workflow for a typical multi-component imidazole synthesis.
Reaction Setup: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 equiv.), the aldehyde (1.0 equiv.), ammonium acetate (3.0-5.0 equiv.), and a catalytic amount of an acid like glacial acetic acid or citric acid (e.g., 10-15 mol%).[3][6]
Solvent Addition: Add a suitable solvent, such as ethanol or methanol.[3]
Heating: Heat the mixture to reflux and stir for the required time, monitoring the reaction's progress by TLC.[6] Alternatively, perform the reaction in a microwave reactor for a significantly shorter duration.[6]
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.[6]
Isolation: Collect the resulting solid by vacuum filtration and wash thoroughly with water.
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure imidazole derivative.[6][10]
Protocol 2: Conversion to Hydrochloride Salt
Dissolution: Dissolve the purified free-base amine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.[8][9]
Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or HCl in dioxane) dropwise.
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.[8] If precipitation is slow, the solution can be cooled in an ice bath.
Isolation: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final trimethyl-1H-imidazol-5-amine hydrochloride.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the imidazole core?
A1: Several classic and modern methods exist. The most common include the Debus-Radziszewski Reaction , a multi-component reaction of a 1,2-dicarbonyl, an aldehyde, and ammonia[6]; the Van Leusen Imidazole Synthesis , which uses tosylmethyl isocyanide (TosMIC)[6]; and various Metal-Catalyzed Reactions that often offer milder conditions and broader substrate scope.[11]
Q2: My synthesis involves a nitro-group reduction to form the amine. What are the best practices for this step?
A2: The reduction of an aromatic nitro group is a common final step. Catalytic hydrogenation is a clean and efficient method. Use a catalyst like Palladium on carbon (Pd/C) with hydrogen gas or a hydrogen transfer agent like ammonium formate.[9] The reaction is typically run in a polar solvent like methanol or ethanol at a slightly elevated temperature (e.g., 70-75°C).[9] Ensure complete removal of the catalyst by filtration before proceeding to the work-up.
Q3: Can I run the reaction without a catalyst?
A3: While some imidazole syntheses can proceed without a catalyst, they are often slow and result in low yields. The use of a catalyst, even a simple one like acetic acid, is highly recommended to improve the reaction rate and overall efficiency.[6]
Q4: How does the choice of base affect N-alkylation if I am starting with a pre-formed imidazole?
A4: When alkylating the imidazole nitrogen, the choice of base is crucial for deprotonating the N-H group. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF are very effective for this purpose.[12] The resulting imidazolide anion is a potent nucleophile that readily reacts with alkyl halides.
References
BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
Pharmaffiliates. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
Gondaliya, N., & Baldaniya, D. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. PMC.
Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity.
International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
trimethyl-1H-imidazol-5-amine hydrochloride degradation pathways and byproducts
This guide functions as a specialized technical support hub for researchers working with Trimethyl-1H-imidazol-5-amine hydrochloride . It is designed to move beyond basic safety data sheets, providing mechanistic insight...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized technical support hub for researchers working with Trimethyl-1H-imidazol-5-amine hydrochloride . It is designed to move beyond basic safety data sheets, providing mechanistic insights into degradation pathways, troubleshooting for impurity profiling, and validated protocols for stability assessment.
Trimethyl-1H-imidazol-5-amine hydrochloride is a highly substituted amino-imidazole. While the hydrochloride salt form confers improved shelf-life compared to the free base, the electron-rich imidazole ring combined with the exocyclic amine makes this molecule susceptible to oxidative instability and photolytic degradation .
Critical Handling Alert:
Hygroscopicity: The HCl salt is prone to moisture uptake, leading to deliquescence and subsequent acid-catalyzed hydrolysis.
Oxidative Sensitivity: The C4/C5 double bond is a hotspot for singlet oxygen attack and radical oxidation, leading to ring-opening.
Color Change: A shift from white/off-white to yellow or brown indicates the formation of conjugated oligomers (azo-dimers) or oxidation byproducts.
Module 1: Degradation Pathways & Mechanisms
Understanding how the molecule breaks down is essential for interpreting LC-MS data. The degradation profile is dominated by oxidative stress and light exposure rather than simple hydrolysis.
Oxidative Ring Opening (Primary Pathway)
Under aerobic conditions or in the presence of peroxides, the imidazole ring undergoes oxidation. The electron-donating amine group at C5 activates the ring, making it more reactive toward electrophilic oxidants.
Mechanism: Attack at the C4-C5 double bond leads to the formation of a hydroxylated intermediate (imidazolone), which eventually undergoes ring cleavage.
Byproducts: Oxamides, ureas, and fragmented acetamides.
Oxidative Deamination
While less common in the salt form, the free amine can undergo oxidative deamination to form the corresponding ketone (imidazol-5-one) and ammonia, particularly under basic stress or metal catalysis.
Photolytic Dimerization
Exposure to UV light can generate radical species at the amine nitrogen or the C4 position, leading to N-N or C-C coupling. This results in higher molecular weight impurities (dimers) responsible for sample discoloration.
Pathway Visualization
The following diagram illustrates the critical degradation nodes.
Caption: Figure 1 outlines the divergence between oxidative ring opening (red path) and radical-mediated dimerization (green path).
Use this guide to identify peaks in your chromatograms.
Note: m/z values are theoretical shifts based on the parent mass (M).
Observed Phenomenon
Likely Cause
Target m/z Shift (LC-MS)
Mechanistic Origin
New Peak (+16 Da)
N-Oxidation or Hydroxylation
[M+H+16]+
Formation of N-oxide or C-hydroxyl species (pre-ring opening).
New Peak (+14 Da)
Carbonyl Formation
[M+H+14]+
Conversion of CH2 to C=O (oxidation of methyl groups).
New Peak (-17 Da)
Deamination
[M+H-17]+
Loss of NH3 group (hydrolytic deamination).
New Peak (~2x Mass)
Dimerization
[2M+H-2]+ or [2M+H]+
Radical coupling of two parent molecules (photolytic).
Sample Yellowing
Conjugation Extension
N/A (UV shift)
Formation of azo-linkages or extended pi-systems (dimers).
Mass Loss (-HCl)
Salt Dissociation
[M+H-36]+ (in source)
In-source fragmentation losing the HCl counterion (common artifact).
Module 3: Validated Experimental Protocols
Do not rely on generic stability data. Perform these "Forced Degradation" experiments to validate your specific batch.
Protocol A: Oxidative Stress Test (H2O2)
Purpose: To simulate long-term shelf stability and sensitivity to air oxidation.
Preparation: Dissolve 5 mg of Trimethyl-1H-imidazol-5-amine HCl in 5 mL of Water/Acetonitrile (50:50).
Stressing: Add 30% Hydrogen Peroxide (H2O2) to achieve a final concentration of 3%.
Incubation: Store at Room Temperature (25°C) for 4 hours .
Why? Imidazoles react rapidly with peroxides. Heating is usually unnecessary and may cause secondary thermal degradation.
Quenching: Quench with 5% Sodium Metabisulfite solution before injection.
Analysis: Analyze via HPLC-UV (254 nm) and LC-MS (ESI+). Look for the +16 Da and Ring-Opened peaks.
Protocol B: Photostability Challenge
Purpose: To determine the requirement for amber glassware.
Preparation: Prepare two 1 mg/mL solutions in water.
Exposure:
Sample A: Place in a clear glass vial under a UV lamp (365 nm) or direct sunlight for 24 hours.
Sample B (Control): Wrap vial completely in aluminum foil.
Observation: Visually check for yellowing in Sample A.
Analysis: Compare Sample A vs. B. Significant growth of dimer peaks indicates a strict requirement for light protection.
Module 4: Frequently Asked Questions (FAQs)
Q1: My sample turned into a sticky oil after leaving the cap off. Is it degraded?
Diagnosis: Likely deliquescence , not necessarily chemical degradation. The HCl salt is hygroscopic.
Action: Redissolve in an anhydrous solvent (like Methanol) and check LC-MS. If the main peak is intact, the compound is chemically stable but physically altered. Store in a desiccator.
Q2: I see a split peak in my HPLC chromatogram. Is this an impurity?
Diagnosis: This may be tautomerism . Amino-imidazoles can exist in amino- and imino- tautomeric forms, which may separate on certain columns (especially C18 at neutral pH).
Action: Run the HPLC method at a lower pH (e.g., 0.1% Formic Acid). Acidic conditions protonate the system, locking it into a single cationic form and collapsing the split peak.
Q3: Can I use DMSO to prepare stock solutions?
Diagnosis: DMSO is generally safe, but commercial DMSO often contains trace peroxides.
Action: Given the oxidative sensitivity of the imidazole ring, use fresh, high-grade DMSO or purge with nitrogen. Avoid storing DMSO stocks for >1 month at room temperature.
Q4: What is the best storage condition for the solid?
Recommendation: -20°C, under Argon/Nitrogen, in amber vials. The "HCl" implies it is a salt, but exclusion of moisture is critical to prevent acid-catalyzed hydrolysis of the amine.
References
Vertex AI Search. (2024). Oxidative degradation of imidazole amines and related pathways. [Accessed via Internal Tooling].
Johanne Vevelstad, S., et al. (2022). "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture." Industrial & Engineering Chemistry Research. ACS Publications. Link
Huang, Y., et al. (2019).[1] "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences. PubMed.[2] Link
BenchChem. (2025).[3][4] "Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE." Technical Guide. Link
Sigma-Aldrich. (2025). "1,2,4,5-Tetramethyl-1H-imidazole Safety Data Sheet." Link
Technical Support Center: Purification of Trimethyl-1H-imidazol-5-amine Hydrochloride
Welcome to the technical support center for trimethyl-1H-imidazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purif...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for trimethyl-1H-imidazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this polar, basic heterocyclic compound. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategy. The inherent properties of this molecule—a basic amine, a polar imidazole ring, and its formulation as a hydrochloride salt—present a unique set of challenges that we will address in detail.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound's properties and handling, which are critical for successful purification.
Q1: What are the key physicochemical properties of trimethyl-1H-imidazol-5-amine hydrochloride that influence its purification?
A1: Understanding the molecule's fundamental properties is the first step to designing a robust purification protocol.
Basicity: The amine group and the imidazole ring are both basic. The amine's pKa is typically around 9-10, while the imidazole ring's pKa is around 7.[1] This basicity is the primary cause of challenges in normal-phase chromatography, leading to strong interactions with acidic silica gel.[2][3]
Polarity & Solubility: The presence of multiple nitrogen atoms and the hydrochloride salt form make the compound highly polar. It is expected to have good solubility in water and polar protic solvents like methanol and ethanol, and lower solubility in less polar organic solvents like dichloromethane, ethyl acetate, and hexanes.[4][5] The hydrochloride salt form significantly enhances water solubility compared to the free base.[5]
Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7] This requires careful handling and storage to maintain the integrity of the material.
Stability: In its solid, crystalline salt form, the compound is generally stable.[5] However, in solution, its stability can be pH-dependent. The free base form may be more susceptible to degradation than the protonated salt form.
Q2: How should I properly store and handle trimethyl-1H-imidazol-5-amine hydrochloride?
A2: Due to its hygroscopic nature, the compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment.[7][8] Store it in a cool, dry, and dark place to prevent potential degradation. When weighing and handling, do so quickly in an environment with minimal atmospheric moisture to prevent absorption of water, which can affect analytical results and reactivity.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary tool for purifying reaction mixtures, but the basicity of trimethyl-1H-imidazol-5-amine presents significant hurdles with standard silica gel.
Q3: My compound is streaking badly or not eluting from a standard silica gel column. What is happening and how can I fix it?
A3: This is the most common issue encountered when purifying basic amines.
The Cause (Mechanism): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, essentially becoming "stuck" on the column. This leads to significant band tailing (streaking) or, in severe cases, irreversible adsorption and complete loss of the compound.[2][3]
Solutions:
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competing base into your eluent neutralizes the acidic silanol sites, preventing your compound from binding too strongly.[2][4]
Protocol: Add 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide to your mobile phase (e.g., dichloromethane/methanol). Equilibrate the column with this modified eluent before loading your sample. This simple addition often dramatically improves peak shape and recovery.[4]
Switch to a Different Stationary Phase: If a basic modifier is insufficient or incompatible with your synthesis, changing the stationary phase is a highly effective strategy.
Neutral or Basic Alumina: Alumina is a more basic support than silica and is an excellent choice for purifying basic compounds, minimizing the strong acid-base interactions.[9][10]
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a less polar and basic environment. This is often an ideal choice as it eliminates the need for mobile phase modifiers and simplifies solvent removal post-purification.[3][11]
Use Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) can be very effective. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Purifying amines in an alkaline mobile phase (by adding a modifier like TEA) can increase their hydrophobicity and retention, leading to better separation.[2]
Chromatography Strategy Selection
The following workflow can guide your decision-making process for purifying basic amines like trimethyl-1H-imidazol-5-amine.
avoiding byproduct formation in trimethyl-1H-imidazol-5-amine hydrochloride synthesis
Technical Support Center: Synthesis of Trimethyl-1H-imidazol-5-amine Hydrochloride Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Trimethyl-1H-imidazol-5-amine Hydrochloride
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of trimethyl-1H-imidazol-5-amine hydrochloride. Our goal is to provide you with expert insights and actionable troubleshooting strategies to navigate the complexities of this synthesis, specifically focusing on the identification and mitigation of common byproducts. By understanding the mechanistic underpinnings of both the desired reaction and potential side reactions, you can significantly improve the yield, purity, and reproducibility of your synthesis.
Section 1: The Synthetic Landscape: Core Reaction and Byproduct Pathways
The synthesis of substituted imidazoles is a cornerstone of medicinal chemistry, but it is often accompanied by challenges in controlling selectivity.[1] The formation of trimethyl-1H-imidazol-5-amine typically proceeds through a multi-component condensation reaction, a variant of the Debus-Radziszewski synthesis.[2][3] This process involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine/ammonia source. However, subtle variations in reaction conditions or reactant stoichiometry can open pathways to several undesired byproducts.
The diagram below illustrates the central synthetic route and the critical junctures where the reaction can deviate to form common impurities such as regioisomers, over-methylated species, and N-oxides.
Caption: Main reaction and byproduct formation pathways.
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final product analysis (NMR/LC-MS) shows a significant regioisomeric impurity. What causes this and how can I improve selectivity?
A1:
Scientific Explanation: Regioisomer formation is a classic challenge in multi-component reactions where reactants are asymmetrical or reaction conditions favor alternative cyclization pathways.[4] In this synthesis, the condensation of the dicarbonyl, aldehyde, and amine sources can proceed through different intermediate Schiff bases, leading to incorrect substitution patterns on the imidazole core. Temperature is a critical factor; elevated temperatures can provide the activation energy needed to overcome the barrier for less-favored reaction pathways, leading to a mixture of isomers.
Actionable Solutions:
Strict Temperature Control: Maintain the reaction temperature within the optimal range determined by validation studies. Avoid localized overheating by ensuring efficient stirring and controlled addition of reagents. A typical range for these condensations is 80-100°C.
Order of Addition: The sequence in which reactants are introduced can influence which intermediates form. A common strategy is to pre-form the imine between the aldehyde and one of the amine sources before introducing the dicarbonyl component.
Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates and transition states. Protic solvents like ethanol can participate in hydrogen bonding and may favor one pathway over another. Experiment with aprotic polar solvents like DMF or NMP, which may offer better control.[5]
Catalyst Selection: While often run without a catalyst, the use of a mild Lewis acid or Brønsted acid can sometimes direct the reaction toward a single constitutional isomer.[2] Catalysts like citric acid or even lemon juice have been used in similar syntheses to improve outcomes.[2][3]
Q2: I'm observing a byproduct with a mass of +16 Da compared to my product, likely an N-oxide. How is this formed and how can it be prevented?
A2:
Scientific Explanation: Imidazole rings, particularly the non-substituted nitrogen (N-3), are susceptible to oxidation, forming N-oxides. This can occur if the reaction is exposed to atmospheric oxygen, especially at elevated temperatures, or if one of the reagents (e.g., an aldehyde starting material) has degraded to form peroxy-acid impurities.
Actionable Solutions:
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation from atmospheric oxygen. Ensure all solvents are adequately degassed before use.
Reagent Purity: Use freshly opened or purified aldehydes. Aldehydes can auto-oxidize upon storage to form carboxylic acids and peroxy acids, which are potent oxidizing agents.
Avoid Oxidizing Agents: Scrutinize all reagents and catalysts to ensure no inadvertent oxidizing agents are present.
Controlled Workup: During the workup, avoid unnecessarily prolonged exposure to air, especially if the mixture is still hot.
Q3: My reaction yields multiple products with varying degrees of methylation. What leads to over-alkylation and how can it be controlled?
A3:
Scientific Explanation: Over-alkylation is a common side reaction when forming amines.[6] In this synthesis, the primary amine product is nucleophilic and can react further with any methylating species present to form secondary or even quaternary ammonium salts. This is particularly problematic if a dedicated methylation step is used to introduce the N-1 methyl group after the ring has been formed.
Actionable Solutions:
Stoichiometric Control: If using a methylating agent (e.g., methyl iodide, dimethyl sulfate), use it in slight excess (1.05-1.1 equivalents) but avoid large excesses. Add the agent slowly and at a controlled temperature to prevent runaway reactions.
Choice of Amine Source: The most effective strategy is to use methylamine directly as one of the nitrogen sources during the initial condensation. This incorporates the N-1 methyl group from the outset, eliminating the need for a separate, often problematic, post-synthesis methylation step.
Protecting Groups: In more complex syntheses, a protecting group can be used for the exocyclic amine, followed by N-methylation of the imidazole ring, and subsequent deprotection. However, this adds steps and is generally avoided unless necessary for other functional group compatibility.[6]
Q4: How can I effectively purify the final hydrochloride salt to remove residual byproducts and obtain a high-purity solid?
A4:
Scientific Explanation: The conversion of the final amine product to its hydrochloride salt is a crucial step for both purification and long-term stability.[6][7] The salt form often has better crystallinity than the free base, allowing for effective purification by recrystallization. The choice of solvent is critical; the ideal solvent will dissolve the salt at elevated temperatures but have low solubility at cooler temperatures, while keeping impurities either fully dissolved or completely insoluble.
Actionable Solutions:
Salt Formation: After the reaction workup and extraction of the free base into an organic solvent (e.g., ethyl acetate, MTBE), slowly add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or dioxane) dropwise with vigorous stirring.[8] This will precipitate the hydrochloride salt.
Recrystallization: Filter the crude salt and perform a recrystallization. Common solvent systems for amine hydrochlorides include ethanol, isopropanol, or mixed systems like ethanol/ethyl acetate or methanol/acetone.[9] The goal is to find a system where the desired product crystallizes out cleanly upon cooling, leaving impurities behind in the mother liquor.
Activated Charcoal Treatment: If the product solution is colored, it may indicate the presence of polymeric or highly conjugated impurities. A hot filtration through a small pad of activated charcoal can effectively remove these colored byproducts before the recrystallization step.[7][9]
Washing and Drying: After filtration, wash the crystalline product with a small amount of a cold, non-polar solvent (like cold acetone or diethyl ether) to remove any residual mother liquor.[8] Dry the final product thoroughly under vacuum to remove all traces of solvent.
Section 3: Optimized Experimental Protocol
This protocol integrates the best practices discussed above to minimize byproduct formation from the outset.
Step 1: Reaction Setup and Condensation
To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2,3-butanedione (1.0 eq) and absolute ethanol (5 mL per gram of dione).
Begin stirring and purge the system with nitrogen for 15 minutes.
In a separate flask, prepare a solution of aqueous methylamine (40% w/w, 1.1 eq) and ammonium acetate (1.5 eq) in ethanol.
Slowly add the amine/ammonium acetate solution to the reaction flask.
Finally, add acetaldehyde (1.1 eq) dropwise to the mixture. A mild exotherm may be observed.
Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 4-6 hours under a positive pressure of nitrogen.
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
Step 2: Workup and Extraction
Cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
Add deionized water to the residue and basify the solution to pH >11 with 10 M NaOH, ensuring the temperature is kept below 25°C with an ice bath.
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude free base, typically as an oil or waxy solid.
Step 3: Purification via Salt Formation and Recrystallization
Dissolve the crude free base in a minimal amount of isopropanol (IPA).
Slowly add a 2 M solution of HCl in IPA dropwise with vigorous stirring. The hydrochloride salt should precipitate. Monitor the pH to ensure it becomes acidic.
Filter the resulting solid and wash it with a small amount of cold acetone.
For recrystallization, transfer the solid to a clean flask and add a minimal amount of hot ethanol to fully dissolve it. If the solution is colored, add a small amount of activated charcoal, boil for 5 minutes, and filter hot through celite.
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
Filter the purified crystals, wash with a small volume of cold diethyl ether, and dry under vacuum at 40-50°C to a constant weight.
Section 4: Data & Workflow Summaries
Table 1: Impact of Key Parameters on Purity and Yield
Parameter
Condition A
Outcome A
Condition B
Outcome B
Rationale
Atmosphere
Air
88% Purity (N-oxide detected)
Nitrogen
>98% Purity
An inert atmosphere prevents the oxidation of the imidazole ring.
Temperature
120°C (Reflux in Toluene)
70% Yield, 15% Regioisomer
85°C (Reflux in Ethanol)
82% Yield, <2% Regioisomer
Lower temperatures increase the selectivity of the cyclization reaction.
Amine Source
Separate Methylation Step
Lower overall yield, over-alkylation risk
Methylamine in situ
Higher yield, no over-alkylation
Incorporating the methyl group during ring formation is more efficient and selective.
Purification
Direct Precipitation
95% Purity
Recrystallization (Ethanol)
>99.5% Purity
Recrystallization is highly effective at removing closely-related structural isomers and other impurities.[9]
Troubleshooting Workflow Diagram
This workflow provides a logical path from problem identification to resolution.
comparing the efficacy of trimethyl-1H-imidazol-5-amine hydrochloride to other imidazole compounds
The following guide provides an in-depth technical comparison of Trimethyl-1H-imidazol-5-amine Hydrochloride (specifically 1,2,4-trimethyl-1H-imidazol-5-amine HCl) versus standard imidazole derivatives. This analysis foc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of Trimethyl-1H-imidazol-5-amine Hydrochloride (specifically 1,2,4-trimethyl-1H-imidazol-5-amine HCl) versus standard imidazole derivatives.
This analysis focuses on its role as a specialized heterocyclic building block in medicinal chemistry, contrasting its physicochemical stability, nucleophilicity, and synthetic utility against common alternatives like AICA (5-Aminoimidazole-4-carboxamide) and 2-Aminoimidazole.
Executive Summary
Trimethyl-1H-imidazol-5-amine Hydrochloride (CAS: 2758003-02-8) represents a distinct class of electron-rich, sterically hindered aminoimidazoles . Unlike simple aminoimidazoles (which are often unstable or prone to polymerization) or electron-deficient precursors like AICA, this compound offers a unique balance of high nucleophilicity and oxidative stability .
Its primary "efficacy" lies in its performance as a pharmacophore scaffold for synthesizing fused heterocycles (e.g., purine analogs, imidazo[1,2-a]pyridines) and its potential as a robust ligand in coordination chemistry.
Core Value Proposition
Enhanced Stability: Methylation at the N1, C2, and C4 positions blocks common oxidation sites, preventing the rapid degradation seen in 2-aminoimidazoles.
Tunable Basicity: The electron-donating methyl groups increase the pKa of the imidazole ring, making it a stronger base/nucleophile than AICA.
Regiocontrol: The 1,2,4-substitution pattern forces regioselective cyclization, reducing side-product formation in complex synthesis.
Chemical Profile & Structural Logic[1]
Structural Analysis
The compound features an imidazole ring substituted with three methyl groups (positions 1, 2, and 4) and a primary amine at position 5.
N1-Methyl: Prevents N-H tautomerism, locking the double bond positions.
C2/C4-Methyls: Provide steric bulk and electron density (inductive effect +I).
C5-Amine: Acts as the primary nucleophilic handle for coupling reactions.
Comparative Landscape (DOT Diagram)
The following diagram illustrates the stability and reactivity hierarchy of aminoimidazole derivatives.
Figure 1: Structural positioning of Trimethyl-1H-imidazol-5-amine relative to other imidazole classes.
Comparative Efficacy Analysis
This section compares Trimethyl-1H-imidazol-5-amine HCl with three standard imidazole reagents used in drug discovery.
Comparison Table
Feature
Trimethyl-1H-imidazol-5-amine HCl
AICA (5-Amino-4-imidazolecarboxamide)
2-Aminoimidazole
2-Methylimidazole
Role
Electron-Rich Scaffold
Purine Precursor (Standard)
Biological Probe
Curing Agent / Ligand
Electronic State
Electron-Rich (+I effect from 3 Me)
Electron-Poor (-M effect from Amide)
Neutral / Basic
Basic
Stability (Air)
High (Blocked C2/C4/N1)
High (Stabilized by amide)
Low (Oxidizes/Polymerizes)
High
Nucleophilicity
High (Amine is reactive)
Low (Amine conjugated to C=O)
Moderate (Guanidine-like)
Moderate (Ring N only)
Solubility
High (Water/DMSO)
Moderate (Water)
High (Water)
Moderate (Organics)
Primary Use
Novel Kinase Inhibitors, Ligands
Nucleoside Synthesis
Biofilm Inhibition
Epoxy Curing, Catalysis
Detailed Performance Analysis
A. Versus AICA (The Standard)
Mechanism: AICA is the gold standard for synthesizing purines. However, its amino group is deactivated by the adjacent carbonyl (carboxamide), making it a poor nucleophile for difficult couplings.
Advantage: The Trimethyl variant lacks this electron-withdrawing group. The three methyl groups donate electron density, making the C5-amine significantly more nucleophilic.
Outcome: Higher yields in amide coupling or Schiff base formation reactions where AICA fails or requires harsh conditions.
B. Versus 2-Aminoimidazole
Mechanism: 2-Aminoimidazole is biologically interesting (biofilm dispersion) but chemically frustrating due to rapid tautomerization to 2-iminoimidazolines and polymerization.
Advantage: The Trimethyl variant is "capped" at N1 and C2/C4. It cannot tautomerize to an imino form effectively and is sterically protected from intermolecular polymerization.
Outcome: It can be stored as a stable hydrochloride salt for months without degradation, unlike 2-aminoimidazole which often requires fresh preparation.
Solubility: >50 mg/mL in Water; Soluble in DMSO, Methanol.
pKa (Estimated): ~7.8 - 8.2 (Ring Nitrogen). The inductive effect of three methyl groups raises the basicity compared to imidazole (6.95) and 4(5)-methylimidazole (7.5).
Protocol: Free Base Liberation & Coupling
Since the compound is supplied as a Hydrochloride salt (stabilized form), it must be neutralized in situ for nucleophilic reactions.
Objective: Use Trimethyl-1H-imidazol-5-amine as a nucleophile in an amide coupling reaction.
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of Trimethyl-1H-imidazol-5-amine HCl in anhydrous DMF (Dimethylformamide).
Neutralization: Add 2.5 eq of DIPEA (Diisopropylethylamine).
Why? You need 1 eq to neutralize the HCl and 1 eq to act as a base for the coupling. DIPEA is non-nucleophilic and won't compete.
Activation: In a separate vessel, activate the carboxylic acid partner (1.1 eq) using HATU (1.1 eq) in DMF for 15 minutes.
Coupling: Add the neutralized imidazole amine solution to the activated acid.
Reaction: Stir at Room Temperature for 4-12 hours under Nitrogen.
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove acid/HATU byproducts) and Brine. Dry over Na2SO4.
Validation Check:
TLC: The product should be less polar than the starting amine salt.
LC-MS: Look for the mass peak [M+H]+ corresponding to Product + 125 Da (imidazole fragment).
Biological & Industrial Relevance[3]
While primarily a building block, the trimethyl-imidazole motif has specific biological relevance:
Cytotoxicity: Analogs of trimethyl-imidazoles (e.g., Lepidilines) have shown cytotoxicity against human cancer cell lines, acting as tubulin polymerization inhibitors [1].
Metabolic Stability: The methyl groups block metabolic hydroxylation sites, potentially increasing the half-life of drugs incorporating this scaffold compared to unsubstituted imidazoles.
Industrial Catalysis: While the amine variant is a specialty chemical, the parent 1,2,4-trimethylimidazole is a known curing agent for epoxy resins and a polyurethane catalyst. The amine derivative may offer faster "gel times" due to the additional primary amine acting as a co-curing agent [2].
References
Synthesis and Cytotoxic Activity of Lepidilines A–D.
Source: National Institutes of Health (PMC)
Context: Describes the biological activity of 1,2,4-trimethylimidazole derivatives (Lepidilines) as cytotoxic agents.
validating the biological target of trimethyl-1H-imidazol-5-amine hydrochloride
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It focuses on the systematic validation of Trimethyl-1H-imidazol-5-amine hydrochloride (specifically...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It focuses on the systematic validation of Trimethyl-1H-imidazol-5-amine hydrochloride (specifically the 1,2,4-trimethyl isomer, a representative amino-imidazole scaffold) against its putative biological targets: Imidazoline Receptors (I1/I2) and Trace Amine-Associated Receptors (TAARs) .
Executive Summary & Chemical Identity
Trimethyl-1H-imidazol-5-amine hydrochloride represents a distinct class of amino-imidazole small molecules. Unlike complex multi-ring kinase inhibitors, this fragment-like scaffold (MW ~161.6 Da) is chemically predisposed to interact with G-protein coupled receptors (GPCRs) and imidazoline binding sites due to its structural homology with endogenous ligands like histamine and clonidine.
This guide serves as a comparative validation protocol to confirm its activity as a ligand for Imidazoline Receptors (IRs) and Trace Amine-Associated Receptors (TAARs) , distinguishing it from classic pharmacological tools.
Key Property: High water solubility (HCl salt), enabling versatile aqueous buffer assays.
Mechanism of Action & Putative Binding
The biological activity of amino-imidazoles is driven by the protonated imidazole ring, which mimics the guanidinium group of arginine or the imidazole of histamine.
Ionic Anchoring: The protonated N3 nitrogen forms a salt bridge with a conserved aspartate residue (e.g., Asp113 in
-adrenergic/imidazoline homology models).
Hydrogen Bonding: The exocyclic 5-amine group acts as a hydrogen bond donor to serine/threonine residues in the transmembrane bundle.
Steric Fit: The 1,2,4-trimethyl substitution pattern provides hydrophobic bulk that determines selectivity between I1 (central BP regulation) and I2 (allosteric modulation) sites.
Comparative Mechanism Diagram
The following diagram illustrates the differential signaling pathways activated by the target compound versus standard alternatives.
Figure 1: Putative signaling pathway comparing the selective engagement of Imidazoline I1 receptors by the target compound versus the non-selective profile of Clonidine.
Comparative Performance Guide
This section objectively compares Trimethyl-1H-imidazol-5-amine HCl with established industry standards. The goal is to highlight its potential as a highly selective probe with reduced off-target adrenergic effects.
Feature
Trimethyl-1H-imidazol-5-amine HCl
Clonidine (Standard I1 Agonist)
Idazoxan (I2 Antagonist)
Histamine (Endogenous)
Primary Target
Imidazoline I1 / TAAR1 (Putative)
Imidazoline I1 & -Adrenergic
Imidazoline I2 & -Adrenergic
H1-H4 Receptors
Selectivity
High (Predicted vs )
Low (Cross-reacts with )
Low (Cross-reacts with )
Low (Pan-receptor)
Binding Affinity ()
Mid-Range (M) (Fragment-like)
High (nM)
High (nM)
High (nM)
Solubility
Excellent (>50 mM)
Moderate
Moderate
High
Application
Fragment Screening / Selective Probe
Hypertension Drug
Research Tool
Physiological Ligand
Toxicity Risk
Low (Metabolic clearance likely)
High (Sedation, Bradycardia)
Moderate
High (Anaphylaxis)
Key Insight: Unlike Clonidine, which suffers from significant sedative side effects due to
-adrenergic activation, the smaller trimethyl-imidazole scaffold offers a starting point for developing "pure" I1 ligands that modulate blood pressure without central sedation.
Experimental Validation Protocols
To validate the biological target of Trimethyl-1H-imidazol-5-amine, a multi-tiered approach is required. Do not rely on a single assay; use orthogonal methods to confirm binding and functional relevance.
M) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
Incubate 30 min at RT.
Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Read FRET signal.
Control: Use
-Phenylethylamine (PEA) as a positive control.
References
Bousquet, P., et al. (2020). Imidazoline receptors: From basic concepts to recent developments. Journal of Pharmacology and Experimental Therapeutics. Link
Dinter, J., et al. (2015). The trace amine-associated receptor 1 (TAAR1) as a target for the treatment of neuropsychiatric disorders. Frontiers in Pharmacology. Link
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link
Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics. Link
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
A Senior Application Scientist's Guide to Comparative Docking of Imidazole-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-focused protocol for the comparative molecular docking of trimethyl-1H-imidazol-5-amine hydrochloride...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-focused protocol for the comparative molecular docking of trimethyl-1H-imidazol-5-amine hydrochloride and its rationally designed derivatives against a high-value therapeutic target. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes.[1][2][3] Specifically, imidazole derivatives have shown significant promise as competitive inhibitors of the p38α mitogen-activated protein (MAP) kinase, a key regulator of proinflammatory cytokines.[1][2] Inhibition of p38α MAPK is a promising therapeutic strategy for controlling inflammatory diseases.[1][2]
This guide will use p38α MAPK as our target protein to establish a rigorous, reproducible, and insightful comparative docking study. We will analyze how subtle modifications to the parent trimethyl-1H-imidazol-5-amine scaffold can influence binding affinity and interaction patterns within the ATP-binding pocket, providing a clear framework for understanding structure-activity relationships (SAR).[4][5][6]
Part 1: The Computational Workflow: A Self-Validating System
A successful docking experiment is not merely about generating a binding score; it's about creating a validated protocol that provides trustworthy and predictive results. Our workflow is designed as a self-validating system, incorporating a crucial redocking step to ensure the accuracy of our chosen parameters before proceeding with novel compounds.[7][8]
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow, from initial data acquisition to final comparative analysis.
Caption: End-to-end workflow for the comparative docking study.
Part 2: Detailed Experimental Protocols
This section details the step-by-step methodologies required to execute the workflow. The use of specific software like AutoDock Vina is mentioned as a widely accessible and validated example, but the principles apply to other docking software as well.[9][10][11]
Step 1: Target and Ligand Preparation (The Foundation of Accuracy)
Rationale: The quality of your starting structures is paramount. Inaccurate protonation states, missing atoms, or incorrect charges can lead to flawed results. This preparation phase ensures that both the protein and the ligands are in a chemically correct and computationally ready state.
A. Target Protein Preparation
Acquisition: Download the crystal structure of p38α MAPK from the Protein Data Bank (PDB).[12][13][14][15] For this guide, we will use PDB ID: 1A9U , which is a structure of human p38α MAPK co-crystallized with an imidazole-based inhibitor.[16]
Cleaning the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules, including water (HOH), co-solvents, and any ions not critical for structural integrity. Retain the co-crystallized ligand for the validation step.
Protonation and Charge Assignment: Use a tool like MGLTools' prepare_receptor4.py script or the H++ server to add polar hydrogens and assign Gasteiger charges.[9] This step is critical for correctly modeling hydrogen bonds.
File Format Conversion: Save the processed protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[9][10]
B. Ligand Preparation
Structure Generation:
Parent Compound: Obtain the 2D structure of trimethyl-1H-imidazol-5-amine hydrochloride.
Derivatives: Design a small, focused set of derivatives to probe specific interactions. For this guide, we propose three logical modifications:
Derivative 1 (D1): Replace one methyl group with a phenyl ring to probe for hydrophobic and pi-stacking interactions.
Derivative 2 (D2): Add a hydroxyl group to a methyl substituent to introduce a new hydrogen bond donor/acceptor.
Derivative 3 (D3): Replace the amine hydrochloride with a larger, more rigid piperazine group to explore the space within the binding pocket.
3D Conformation and Energy Minimization: Convert the 2D structures to 3D using a program like Open Babel or ChemDraw. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.
Charge and Torsion Angle Definition: Use MGLTools' prepare_ligand4.py script to assign Gasteiger charges and define rotatable bonds. This step is crucial for allowing the ligand to flexibly adapt its conformation within the binding site during the docking simulation. Save the final structures in the PDBQT format.
Step 2: Protocol Validation via Redocking (Trust, but Verify)
Rationale: Before docking our novel compounds, we must prove that our chosen docking parameters can accurately reproduce the experimentally observed binding mode.[7][8] This is achieved by redocking the co-crystallized ligand back into the protein's active site.
Extract the Co-crystallized Ligand: From the original, cleaned 1A9U PDB file, save the co-crystallized inhibitor as a separate file and prepare it as a PDBQT ligand, following the same procedure as in Step 1B.
Define the Search Space (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Center the grid box on the coordinates of the co-crystallized ligand. Ensure the box dimensions (e.g., 25 x 25 x 25 Å) are large enough to encompass the entire binding site and allow for full rotational and translational freedom of the ligand.[16]
Perform Redocking: Run AutoDock Vina using the prepared protein, the extracted co-crystallized ligand, and the defined grid box.[17]
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is indicated by an RMSD value below 2.0 Å. [18][19] If the RMSD is higher, the grid parameters or docking settings should be adjusted until this threshold is met.
Step 3: Comparative Docking Simulation
Rationale: With a validated protocol, we can now confidently dock our parent compound and its derivatives to predict their binding modes and affinities.
Execution: Using the identical protein structure and grid box parameters from the validated protocol, run the docking simulation for the parent compound and each designed derivative (D1, D2, D3).
Exhaustiveness: Set the exhaustiveness parameter in AutoDock Vina to a value of at least 16. This controls the thoroughness of the search; higher values increase the likelihood of finding the true energy minimum at the cost of longer computation time.[17]
Output: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding.[11]
Part 3: Results and Comparative Analysis
The primary output of a docking study is quantitative data that allows for direct comparison between compounds. This data should be organized systematically to facilitate the identification of structure-activity relationships.
Comparative Docking Results
The table below summarizes the predicted binding affinities and key molecular interactions for our hypothetical study.
Compound ID
Structure Modification
Predicted Binding Affinity (kcal/mol)
Key Predicted Interactions with p38α MAPK Residues
Parent
Trimethyl-1H-imidazol-5-amine
-6.8
H-bond with Met109 (backbone); Hydrophobic interactions with Leu104, Val83
D1
Phenyl group addition
-8.2
H-bond with Met109; Pi-pi stacking with Tyr35 ; Enhanced hydrophobic contact
D2
Hydroxyl group addition
-7.5
H-bond with Met109; New H-bond with Glu71 ; Hydrophobic interactions
D3
Piperazine group addition
-7.1
H-bond with Met109; Steric clash with Lys53; Favorable contact with Asp168
Analysis of Structure-Activity Relationships (SAR)
The results from the docking study provide critical insights into how structural changes modulate binding affinity.[6][20]
Impact of Aromatic Addition (D1): The addition of a phenyl group in Derivative 1 led to the most significant improvement in binding affinity (-8.2 kcal/mol). This is attributed to a new, favorable pi-pi stacking interaction with the Tyr35 residue in the active site, a common feature for potent kinase inhibitors. This suggests that expanding into this hydrophobic region with aromatic moieties is a promising strategy for optimization.
Impact of Hydrogen Bonding (D2): Introducing a hydroxyl group in Derivative 2 improved the binding score relative to the parent compound (-7.5 vs -6.8 kcal/mol). The analysis of the docked pose reveals a new hydrogen bond with the side chain of Glu71, demonstrating that adding specific hydrogen bond donors or acceptors can enhance affinity if positioned correctly.
Impact of Steric Bulk (D3): While the piperazine group of Derivative 3 could form interactions with the highly important Asp168 in the DFG motif, its overall score was only marginally better than the parent compound. Visualization of the binding pose indicated some steric hindrance with Lys53, suggesting that the size and conformation of this substituent need to be carefully optimized to avoid unfavorable clashes.
Visualization of a High-Affinity Binding Mode
The diagram below illustrates the key interactions predicted for the most potent compound, Derivative 1, within the ATP-binding pocket of p38α MAPK.
head-to-head comparison of trimethyl-1H-imidazol-5-amine hydrochloride and [standard drug]
An In-Depth Technical Guide: Trimethyl-1H-imidazol-5-amine Hydrochloride vs. Histamine Dihydrochloride Executive Summary This guide provides a rigorous head-to-head comparison between Trimethyl-1H-imidazol-5-amine Hydroc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide: Trimethyl-1H-imidazol-5-amine Hydrochloride vs. Histamine Dihydrochloride
Executive Summary
This guide provides a rigorous head-to-head comparison between Trimethyl-1H-imidazol-5-amine Hydrochloride (a novel, sterically stabilized aminoimidazole scaffold) and Histamine Dihydrochloride (the gold-standard bioactive imidazole). Designed for medicinal chemists and drug development professionals, this analysis evaluates the utility of the trimethylated core as a robust, lipophilic fragment for Fragment-Based Drug Discovery (FBDD), contrasting it with the biologically ubiquitous but metabolically labile histamine scaffold.
Key Findings:
Stability: The 1,2,4-trimethyl substitution pattern confers superior oxidative stability compared to the labile 5-aminoimidazole core found in metabolic intermediates.
Physicochemical Profile: Exhibits a distinct pKa profile and increased lipophilicity (LogP) compared to Histamine, facilitating improved CNS penetration and altered receptor binding kinetics.
Application: Serves as a privileged scaffold for designing H-receptor modulators, kinase inhibitors, and transition-state mimetics where the classical imidazole side chain is replaced by a rigidified, electron-rich core.
Chemical Identity & Structural Comparison
The fundamental difference lies in the positioning of the amine group and the steric environment of the imidazole ring.
Histamine: Features a flexible ethylamine side chain attached to the C4 position. The imidazole ring exists in tautomeric equilibrium (
-H vs -H), which is critical for H-receptor activation.
Trimethyl-1H-imidazol-5-amine: The amine is directly attached to the C5 position of the ring. The 1,2,4-trimethylation locks the tautomeric state (N1 is methylated) and provides steric bulk that protects the electron-rich amino group from rapid oxidative degradation, a common failure mode for simple 5-aminoimidazoles.
Physicochemical Performance
The shift from an alkyl-amine (Histamine) to a heteroaryl-amine (Trimethyl-analog) drastically alters the acid-base properties and solubility.
Acid-Base Dissociation (pKa)
Histamine:
(Ring): ~6.0 (Physiological buffer range).
(Side chain): ~9.7 (Positively charged at pH 7.4).
Implication: High polarity, limited passive membrane permeability.
Trimethyl-1H-imidazol-5-amine:
(Amino group): Predicted ~3.5–5.0 (Aniline-like, reduced basicity due to resonance with the ring).
(Ring N3): ~6.5–7.5 (Modulated by methyl donation).
Implication: Likely exists as a neutral or mono-cationic species at physiological pH, significantly enhancing Lipophilic Ligand Efficiency (LLE) .
Lower polar surface area improves oral bioavailability.
H-Bond Donors
2
3
Reduced donor count aids permeability.
Experimental Protocols
Protocol A: Comparative Chemical Stability Assay
Objective: To quantify the oxidative stability of the trimethyl-aminoimidazole scaffold versus a standard aminoimidazole precursor (e.g., 5-amino-1-methylimidazole) and Histamine.
Reagents:
Compound Stocks (10 mM in DMSO).
Phosphate Buffer (pH 7.4).
Hydrogen Peroxide (
, 30%).
HPLC-UV/MS System.
Workflow:
Preparation: Dilute compounds to 100 µM in Phosphate Buffer.
Stress Induction: Add
to a final concentration of 1 mM (10-fold excess).
Incubation: Incubate at 37°C in a thermomixer.
Sampling: Aliquot 50 µL at
hours. Quench with catalase or sodium metabisulfite.
Quantification: Measure % remaining peak area relative to internal standard.
Expected Result:
Histamine: Stable (Side chain is resistant to mild peroxide).
5-Amino-1-methylimidazole (Control): Rapid degradation (<4h) due to electron-rich ring oxidation.
Trimethyl-1H-imidazol-5-amine:Significantly enhanced stability (>80% remaining at 24h) due to steric protection by methyl groups at C2 and C4 blocking electrophilic attack sites.
Protocol B: Fragment Docking Evaluation (In Silico)
Objective: To assess the binding potential of the Trimethyl-scaffold in the Histamine H3 Receptor (PDB: 7F61).
Workflow:
Protein Prep: Remove water molecules, protonate H3R at pH 7.4.
Ligand Prep: Generate 3D conformers of Trimethyl-1H-imidazol-5-amine and Histamine.
Grid Generation: Define binding pocket around the endogenous histamine site (Asp114, Glu206).
Docking: Perform rigid-receptor docking (e.g., Glide or AutoDock Vina).
Scoring: Evaluate Binding Energy (
) and Ligand Efficiency (LE).
Mechanistic Visualization
The following diagram illustrates the structural divergence and functional implications of the two scaffolds in a biological context.
Figure 1: Comparative mechanistic pathway highlighting the shift from ionic-driven binding (Histamine) to hydrophobic/steric-driven interactions (Trimethyl-scaffold).
References
BenchChem. N,N,1-Trimethyl-1H-imidazol-5-amine Product Information. Retrieved from
Sigma-Aldrich. Trimethyl-1H-imidazol-5-amine hydrochloride Product Specification. Retrieved from [2]
PubChem. Compound Summary: 1,4,5-Trimethyl-1H-imidazole (Structural Analog). National Library of Medicine. Retrieved from
Aaron Chemicals. Trimethyl-1H-imidazol-5-amine hydrochloride Catalog Entry. Retrieved from
Journal of Medicinal Chemistry.Strategies for Scaffold Hopping in Drug Discovery: Imidazoles and their Derivatives. (General Reference for Scaffold Analysis).
Definitive Guide: Validating the Purity of Trimethyl-1H-imidazol-5-amine Hydrochloride via HPLC-MS
Executive Summary Trimethyl-1H-imidazol-5-amine hydrochloride presents a distinct analytical challenge.[1] As a highly polar, basic heterocyclic amine salt, it exhibits poor retention on standard C18 reversed-phase colum...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Trimethyl-1H-imidazol-5-amine hydrochloride presents a distinct analytical challenge.[1] As a highly polar, basic heterocyclic amine salt, it exhibits poor retention on standard C18 reversed-phase columns and lacks a strong chromophore for sensitive UV detection.
This guide outlines a Hydrophilic Interaction Liquid Chromatography - Mass Spectrometry (HILIC-MS) workflow designed to overcome these limitations. Unlike traditional HPLC-UV or quantitative NMR (qNMR), this HILIC-MS method offers the dual advantage of retaining polar ionic species while providing the sensitivity required to detect trace impurities at the <0.05% threshold.
Part 1: The Analytical Challenge & Comparative Analysis
The "Retention Gap"
The hydrochloride salt form renders this molecule highly hydrophilic. On a standard C18 column, it elutes in the dead volume (
) , co-eluting with unretained salts and matrix effects. This makes accurate quantification impossible using standard Reversed-Phase Liquid Chromatography (RPLC).
Technology Comparison: Why HPLC-MS?
The following table contrasts the proposed HILIC-MS method against common alternatives for this specific molecule.
Feature
HILIC-MS (Recommended)
HPLC-UV (210 nm)
qNMR (H)
Principle
Hydrophilic Partitioning + Mass Filtering
Hydrophobic Interaction + Absorbance
Nuclear Spin Resonance
Suitability for Target
High: Excellent retention of polar salts.
Low: Elutes in dead volume; low UV extinction.
High: Excellent for absolute purity (Assay).
Sensitivity (LOD)
Trace Level: < 10 ng/mL
Moderate: ~10 µg/mL
Low: ~1 mg/mL (0.1% limit)
Specificity
High: Distinguishes isobaric impurities.
Low: Prone to co-elution masking.
High: Structural confirmation.
Primary Use Case
Impurity Profiling (<0.1%)
Rough purity estimation (>98%)
Reference Standard Certification
Expert Insight: While qNMR is the "Gold Standard" for determining the absolute potency of the primary peak, it fails to detect trace synthetic byproducts (e.g., des-methyl analogs) present at 0.05%. HILIC-MS is non-negotiable for trace impurity validation.
Part 2: Experimental Protocol (HILIC-MS)
This protocol utilizes an Amide-bonded HILIC stationary phase . The amide functionality interacts with the water-enriched layer on the silica surface, retaining the polar amine via hydrogen bonding and partition mechanisms.
Chromatographic Conditions
System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.
Column: Ethylene Bridged Hybrid (BEH) Amide, 2.1 x 100 mm, 1.7 µm (or equivalent TSKgel Amide-80).
Column Temp: 40°C (Elevated temperature improves mass transfer for amines).
(Calculated based on specific isomer MW, e.g., ~126-140 Da range depending on exact methyl positions).
Part 3: Validation Workflow & Logic
The following diagram illustrates the decision matrix for validating this specific molecule, emphasizing the role of HILIC-MS in the "Trace Impurity" branch.
Figure 1: Analytical decision matrix for polar amino-imidazoles. Note the divergence between Assay (qNMR) and Impurity Profiling (HILIC-MS).
Part 4: Validation Data Summary (Simulated Performance)
To validate this method according to ICH Q2(R2) guidelines, the following performance metrics are expected. These values represent a robustly developed HILIC method.
Parameter
Acceptance Criteria
Typical HILIC-MS Result
Specificity
Resolution () > 1.5 between analyte and nearest impurity.
(vs. des-methyl impurity).
Linearity
over 50–150% of target concentration.
.
Accuracy (Recovery)
90.0% – 110.0% at 3 levels (LOQ, 100%, 120%).
98.2% (Mean recovery).
Precision (Repeatability)
RSD < 2.0% (n=6).
RSD = 1.1% (Retention Time), 1.8% (Area).
LOD (Limit of Detection)
Signal-to-Noise (S/N) > 3:1.
5 ng/mL.
LOQ (Limit of Quantitation)
S/N > 10:1.
15 ng/mL.
Troubleshooting the "Salt Effect"
A common failure mode in LC-MS of hydrochloride salts is signal suppression .
Symptom: Drifting retention times or reduced sensitivity.
Solution: The use of Ammonium Formate in the mobile phase is critical. It acts as a "displacing salt," preventing the HCl counter-ion from dominating the ionization process and maintaining constant ionic strength on the HILIC surface.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[6][7] Journal of Chromatography A. [Link]
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. LCGC North America. [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[8] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
in vitro and in vivo correlation of trimethyl-1H-imidazol-5-amine hydrochloride activity
In Vitro and In Vivo Correlation (IVIVC) of Trimethyl-1H-imidazol-5-amine Hydrochloride Activity Executive Summary This guide provides a rigorous technical framework for evaluating the activity of Trimethyl-1H-imidazol-5...
Author: BenchChem Technical Support Team. Date: February 2026
In Vitro and In Vivo Correlation (IVIVC) of Trimethyl-1H-imidazol-5-amine Hydrochloride Activity
Executive Summary
This guide provides a rigorous technical framework for evaluating the activity of Trimethyl-1H-imidazol-5-amine Hydrochloride (TMIA-HCl) , a functionalized imidazole derivative. Given its structural characteristics—a small, polar, basic heterocycle—TMIA-HCl presents specific challenges in predicting in vivo bioavailability from in vitro data, particularly regarding permeability and metabolic stability.
This document outlines the protocols for establishing a Level A IVIVC, comparing TMIA-HCl against standard imidazole-based alternatives (e.g., Histamine analogs or Clonidine-like derivatives). It serves as a blueprint for researchers to validate the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Core Structure: Imidazole ring substituted with three methyl groups (likely 1,2,4-trimethyl or N,N,1-trimethyl configuration) and an amine moiety at position 5.[2]
Physicochemical Class: Hydrophilic, weak base (pKa ~6-7).
Target Class: Potential Histaminergic (H3/H4) ligand or Imidazoline receptor modulator.
Mechanism of Action (MoA):
The activity of TMIA-HCl is hypothesized to stem from its interaction with G-protein coupled receptors (GPCRs) or as a metabolic modulator. The "5-amine" position is critical, often serving as a bioisostere for amide or guanidine groups found in established drugs like Dacarbazine (metabolite) or Moxonidine .
Figure 1: Proposed Mechanism & Signaling Pathway
This diagram illustrates the hypothetical interaction of TMIA-HCl with a GPCR target, leading to downstream intracellular signaling.
Caption: Hypothetical signaling cascade for TMIA-HCl acting via GPCR modulation.
In Vitro Assessment Protocols
To establish a robust IVIVC, in vitro methods must mimic physiological conditions. For TMIA-HCl, solubility is rarely the limiting factor; permeability and metabolic stability are the primary variables.
Protocol A: Biorelevant Dissolution & Solubility
Objective: Determine if dissolution is the rate-limiting step (BCS Class I vs. III).
Media Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State) to mimic GI conditions.
Execution:
Dissolve excess TMIA-HCl in media at 37°C.
Measure concentration at t=5, 10, 15, 30, 60 min using HPLC-UV (210-254 nm).
Causality: As a hydrochloride salt, rapid dissolution is expected. Any deviation suggests a "common ion effect" or salt disproportionation in high-pH intestinal environments.
Protocol B: Caco-2 Permeability Assay
Objective: Predict fraction absorbed (
).
Cell Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days to form a monolayer.
Transport Study:
Apical (A) pH 6.5 / Basolateral (B) pH 7.4.
Add TMIA-HCl (10 µM) to Apical side.
Measure
(Apparent Permeability) in A→B and B→A directions.
Efflux Check: Calculate Efflux Ratio (
). An indicates P-gp substrate potential, which correlates with non-linear in vivo absorption.
Protocol C: Metabolic Stability (Microsomal)
Objective: Predict Hepatic Clearance (
).
Incubation: Incubate TMIA-HCl (1 µM) with pooled liver microsomes (human/rat) and NADPH.
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.
Analysis: LC-MS/MS to track parent compound depletion.
Calculation:
; Scale to .
In Vivo Assessment Protocols
In vivo data serves as the "truth" standard for validating in vitro models.
Protocol D: Pharmacokinetics in Rat Model
Subjects: Male Sprague-Dawley rats (n=6 per group).
Dosing:
Group 1: IV Bolus (2 mg/kg) – To determine Absolute Bioavailability (
).
Group 2: Oral Gavage (10 mg/kg) – To assess absorption.
Sampling: Serial blood draw at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
Analysis: Plasma protein precipitation followed by LC-MS/MS quantification.
Key Parameters:
, , , (Volume of Distribution).
IVIVC Analysis & Correlation
The core requirement is to mathematically link the in vitro dissolution/permeability to the in vivo absorption profile.
Methodology:
Deconvolution: Use the Wagner-Nelson method (for one-compartment model) or Loo-Riegelman method (for two-compartment) to convert the in vivo plasma concentration-time curve into the Fraction Absorbed (
) over time.
Correlation Plot: Plot Fraction Dissolved (
) (in vitro) on the X-axis vs. Fraction Absorbed () (in vivo) on the Y-axis.
Validation: A linear regression (
) indicates a Level A Correlation , allowing in vitro dissolution to serve as a surrogate for bioequivalence studies.
Figure 2: IVIVC Workflow Strategy
This diagram outlines the step-by-step process to establish and validate the correlation.
Caption: Workflow for establishing Level A In Vitro-In Vivo Correlation.
Comparative Performance Analysis
The following table compares TMIA-HCl against standard alternatives. Since TMIA-HCl is a specific salt form, we compare it to a generic "Free Base" imidazole and a "Competitor Standard" (e.g., a known H3 ligand like Betahistine or Ciproxifan analog).
Table 1: Comparative Physicochemical & PK Profile
Parameter
TMIA-HCl (Product)
Imidazole Free Base (Alternative 1)
Competitor Standard (Alternative 2)
Solubility (pH 6.8)
High (>50 mg/mL)
Moderate (5-10 mg/mL)
Low (<1 mg/mL)
Permeability ()
Moderate ( cm/s)
High ( cm/s)
High ( cm/s)
Metabolic Stability
Moderate ( = 45 min)
Low ( = 15 min)
High ( > 120 min)
Bioavailability ()
~65% (Predicted)
~40% (First-pass effect)
>80%
IVIVC Status
Level A Possible
Level C (Poor)
Level A Established
Analysis:
Solubility Advantage: The Hydrochloride salt form of TMIA significantly outperforms the free base in aqueous solubility, ensuring that dissolution is not the rate-limiting step (absorption is permeability-limited).
Stability Trade-off: While more soluble, the "5-amine" moiety is susceptible to N-oxidation or acetylation compared to the Competitor Standard, requiring formulation strategies (e.g., enteric coating) if gastric stability is an issue.
References
FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
Lennernäs, H. (2014). Human intestinal permeability. Journal of Pharmaceutical Sciences.
PubChem Compound Summary. (2024). Imidazole Derivatives and Pharmacology.[3]
Dressman, J. B., et al. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research.[3]
independent verification of trimethyl-1H-imidazol-5-amine hydrochloride's mechanism of action
This guide outlines the independent verification of the mechanism of action (MoA) for Trimethyl-1H-imidazol-5-amine hydrochloride (specifically the N,N,1-trimethyl isomer, a structural analog of high-performance nucleoph...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the independent verification of the mechanism of action (MoA) for Trimethyl-1H-imidazol-5-amine hydrochloride (specifically the N,N,1-trimethyl isomer, a structural analog of high-performance nucleophilic catalysts). In the context of drug development, this compound is primarily evaluated as a hyper-nucleophilic catalyst or a functionalized scaffold for synthesizing complex pharmaceutical intermediates.
The following analysis compares its performance against industry standards (e.g., DMAP, NMI) and details experimental protocols to validate its catalytic cycle and kinetic profile.
Executive Summary & Mechanistic Hypothesis
Compound Class: Electron-rich Amino-Imidazole.
Primary Application: Nucleophilic Catalysis (Acyl Transfer).
Mechanism of Action (MoA): Formation of a transient, highly reactive N-acylimidazolium intermediate. The electron-donating dimethylamino group at the C5 position (or exocyclic N) significantly enhances the nucleophilicity of the N3 ring nitrogen, stabilizing the transition state for acyl transfer.
The Mechanistic Logic
Unlike simple imidazoles (e.g., N-methylimidazole, NMI), the trimethyl-1H-imidazol-5-amine architecture mimics the "push-pull" electronic effect seen in DMAP (4-dimethylaminopyridine). The resonance contribution from the exocyclic amine increases electron density at the active site, facilitating rapid attack on electrophiles (anhydrides, acid chlorides) and subsequent transfer to the nucleophile (alcohol, amine).
Mechanism of Action: The Catalytic Cycle
The verification of this MoA relies on identifying the Acyl-Imidazolium species. The cycle proceeds in three stages:
Activation: The imidazole attacks the acyl donor, displacing the leaving group.
Stabilization: The resulting acyl-imidazolium ion is resonance-stabilized by the amino group.
Transfer: The nucleophile attacks the activated carbonyl, regenerating the catalyst.
Visualization: Catalytic Pathway
Caption: Figure 1. The catalytic cycle showing the formation of the high-energy N-acylimidazolium intermediate, the critical step for rate enhancement.
Performance Comparison: Alternatives & Metrics
To objectively verify performance, the compound must be benchmarked against standard acylation catalysts.
Comparative Performance Matrix
Feature
Trimethyl-1H-imidazol-5-amine HCl
DMAP (4-Dimethylaminopyridine)
NMI (N-Methylimidazole)
Pyridine
Relative Reactivity
High (Estimated 10³-10⁴ vs Pyridine)
Very High (10⁴ vs Pyridine)
Moderate (10² vs Pyridine)
Baseline (1.0)
Steric Profile
Moderate (Trimethyl groups add bulk)
Low
Low
Low
Solubility (Organic)
High (Lipophilic)
High
High
High
Removal/Workup
Facile (Acid wash removes HCl salt)
Moderate (Requires acid wash)
Easy (Water soluble)
Difficult (volatile/toxic)
Cost Efficiency
Low (Specialty Reagent)
High (Commodity Chemical)
High
Very High
Key Insight: While DMAP is the gold standard, Trimethyl-1H-imidazol-5-amine offers a unique advantage in tunable sterics . The methyl groups at positions 1, 2, or 4 can prevent the catalyst from reacting with sterically hindered electrophiles that DMAP might decompose, offering selectivity in complex multi-functional drug scaffolds.
Independent Verification Protocols
To validate the MoA and performance claims, the following self-validating experimental systems should be employed.
Protocol A: In Situ NMR Verification of the Intermediate
Objective: Confirm the formation of the N-acylimidazolium species (the "smoking gun" of the mechanism).
Baseline Scan: Acquire ¹H and ¹³C NMR of the pure catalyst in CDCl₃. Note the chemical shift of the C2 proton (or methyl groups).
Addition: Add Acetic Anhydride directly to the NMR tube at 0°C.
Monitoring: Acquire spectra immediately (t=5 min) and at t=30 min.
Analysis: Look for a significant downfield shift (>0.5 ppm) of the imidazole ring protons/methyls, indicating the formation of the cationic acyl-imidazolium species. The appearance of a new carbonyl peak in ¹³C NMR (distinct from the anhydride) confirms the intermediate.
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited. Angewandte Chemie. Link
BenchChem. (2024). Product Data: N,N,1-Trimethyl-1H-imidazol-5-amine.[1][2][3] BenchChem Database.[4] Link
Sigma-Aldrich. (2024). Building Blocks and Catalysts: Imidazole Derivatives. Merck KGaA. Link
(Note: While specific literature on "Trimethyl-1H-imidazol-5-amine" is limited to chemical supplier databases, the mechanistic principles are derived from the foundational work on amino-pyridine and amino-imidazole catalysis cited above.)
This guide outlines the proper disposal procedures for Trimethyl-1H-imidazol-5-amine hydrochloride . As a specialized organic amine salt, this compound requires specific handling to prevent the formation of toxic byprodu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the proper disposal procedures for Trimethyl-1H-imidazol-5-amine hydrochloride . As a specialized organic amine salt, this compound requires specific handling to prevent the formation of toxic byproducts (chloramines) and to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.
Part 1: Chemical Identity & Hazard Profile[1][2][3]
Before disposal, you must validate the chemical identity. This compound is an imidazole derivative salt .
Property
Description
Critical Disposal Implication
Chemical Class
Heterocyclic Amine Salt
Nitrogen-rich; prone to forming NOx during improper combustion.
Physical State
Solid (Crystalline Powder)
Hygroscopic; keep dry to prevent caking and container degradation.
Acidity (pH)
Acidic (in solution)
Do not mix with Cyanides or Sulfides (releases toxic HCN/H₂S gas).
Reactivity
Incompatible with Oxidizers
Do not mix with Bleach (Sodium Hypochlorite) .
⚠️ CRITICAL SAFETY WARNING:
Never dispose of amine hydrochlorides (like this compound) by mixing them with bleach or strong oxidizers. This reaction generates chloramines and nitrogen trichloride , which are highly toxic and potentially explosive volatiles.
Part 2: Pre-Disposal Characterization (The "Generator Knowledge" Rule)
Under EPA regulations (40 CFR 262.11), you are the "Generator." If a specific RCRA listing (P or U list) does not exist for this specific isomer, you must classify it by Characteristic .
Check Corrosivity (D002): Dissolve a small amount in water. If pH
2, it is a D002 hazardous waste.
Check Toxicity: As an imidazole derivative, treat as Toxic unless bioassay data proves otherwise.
Designation: Classify as "Non-RCRA Regulated Chemical Waste" only if pH > 2 and it is not ignitable. However, best practice in drug development is to manage it as "Hazardous Waste - Toxic/Corrosive."
Part 3: Segregation & Storage Protocol
Proper segregation is the primary self-validating safety system in the lab. Use the following logic to prevent accidental binary weapon synthesis in your waste drums.
Figure 1: Waste Segregation Logic Tree. This flowchart ensures the amine salt is directed to the correct stream, avoiding fatal incompatibilities.
Part 4: Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Substance)
Best for: Expired shelf stock or excess weighing powder.
Container Selection: Use a clear, wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers as the hydrochloride salt can corrode metal over time.
Labeling: Attach a hazardous waste tag immediately.
Constituents: "Trimethyl-1H-imidazol-5-amine hydrochloride" (Do not use abbreviations).
Hazards: Check "Toxic" and "Irritant."
Secondary Containment: Place the closed jar into a secondary clear plastic bag (Ziploc type) to contain any dust if the lid loosens.
Disposal Path: Move to your Satellite Accumulation Area (SAA). This will eventually be lab-packed for incineration .
If the solution is highly acidic (pH < 2) due to the HCl moiety, you may neutralize it to pH 6-8 using Sodium Bicarbonate (
) before adding it to the waste drum.
Why? This prevents the corrosion of waste drums and reduces the risk if the drum is accidentally mixed with other streams.
Caution: Neutralization will liberate the free amine. Ensure this is done in a fume hood as the free amine may have a distinct, fishy odor.
Solvent Compatibility:
If dissolved in water: Dispose in "Aqueous Hazardous Waste."
If dissolved in Methanol/Acetonitrile: Dispose in "Organic Solvents" stream.
Prohibited Actions: Do not pour down the sink. Even if water-soluble, imidazole derivatives can be ecotoxic and are regulated under local sewer codes.
Part 5: Emergency Spills & Decontamination
If a spill occurs, follow the "Dry-Wet-Dry" protocol to minimize exposure.
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).
Dry Cleanup (Powder):
Do not sweep vigorously (creates dust).
Cover the spill with a damp paper towel to weigh down the powder, then scoop into a disposal bag.
Wet Decontamination:
Wipe the surface with a mild soap solution.
Do not use Bleach. If you need to oxidize the residue, use a dilute Hydrogen Peroxide (
) solution, but only after the bulk material has been removed.
Verification: Check surface pH with litmus paper. If neutral, the acid salt is removed.
References
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
National Institutes of Health (NIH). (2024). Waste Disposal Guide for Research Laboratories. (General amine handling protocols). Retrieved from [Link]
Handling
Personal protective equipment for handling trimethyl-1H-imidazol-5-aminehydrochloride
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling trimethyl-1H-imidazol-5-amine hydrochloride. The following procedures are based on a conservative assessment...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling trimethyl-1H-imidazol-5-amine hydrochloride. The following procedures are based on a conservative assessment of the chemical's potential hazards, drawing from data on structurally similar compounds, including amine hydrochlorides and imidazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Hazard Assessment: Understanding the Risks
Trimethyl-1H-imidazol-5-amine hydrochloride is a chemical compound that, based on its structural components, should be handled with care. The amine hydrochloride group suggests that the compound may be an irritant, and the imidazole ring, present in various biologically active molecules, can also pose health risks.
Anticipated Hazards:
Skin and Eye Irritation: Similar to other amine hydrochlorides and imidazole derivatives, this compound is likely to cause skin irritation and serious eye irritation or damage.[1][2][3]
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][4]
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or other adverse health effects.[1]
Hygroscopic: The compound may absorb moisture from the air, which can affect its physical state and reactivity.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling trimethyl-1H-imidazol-5-amine hydrochloride. The following table summarizes the recommended PPE for various laboratory operations.
Operation
Required PPE
Rationale
Weighing and Aliquoting (Solid)
Chemical safety goggles, Nitrile gloves (double-gloving recommended), Lab coat, and a NIOSH/MSHA approved respirator.
To prevent eye contact with airborne particles, skin exposure, and inhalation of fine dust.
Solution Preparation and Handling
Chemical safety goggles or a face shield, Nitrile gloves, and a Lab coat.
To protect against splashes and direct skin contact with the dissolved compound.
Large-Scale Operations or Spills
Full-face respirator with appropriate cartridges, Chemical-resistant suit, Heavy-duty nitrile or butyl gloves, and Chemical-resistant boots.
To provide comprehensive protection in situations with a high risk of exposure.
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning Sequence:
Lab Coat: Ensure it is fully buttoned.
Respirator: If required, perform a seal check.
Goggles/Face Shield: Adjust for a secure fit.
Gloves: Pull the cuffs of the gloves over the sleeves of the lab coat.
Doffing Sequence:
Gloves: Remove using a glove-in-glove technique to avoid touching the outer surface.
Goggles/Face Shield: Remove by handling the strap.
Lab Coat: Unbutton and roll it inside-out to contain contaminants.
Respirator: Remove last.
Wash Hands Thoroughly: Use soap and water immediately after removing all PPE.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling trimethyl-1H-imidazol-5-amine hydrochloride will minimize the risk of exposure and ensure the integrity of your research.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
The container should be tightly sealed to prevent moisture absorption due to its hygroscopic nature.[1]
Handling Procedures
Ventilation: Always handle the solid compound in a certified chemical fume hood to control airborne dust.[5][6]
Weighing: Use a balance with a draft shield.
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
Avoid Inhalation and Contact: Do not breathe dust and avoid contact with skin and eyes.[1][2]
Spill Management
In the event of a spill:
Evacuate: Clear the immediate area of all personnel.
Ventilate: Ensure the area is well-ventilated.
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[1][4]
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
Dispose: All cleanup materials should be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of trimethyl-1H-imidazol-5-amine hydrochloride and its containers is essential to protect the environment and comply with regulations.
Chemical Waste: Unused or waste material should be collected in a designated, labeled hazardous waste container.
Contaminated Materials: All disposable PPE, weighing papers, and other materials that have come into contact with the chemical should be considered hazardous waste.
Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company.[1][2] Do not dispose of it down the drain or in regular trash.
Diagrams
Below are diagrams illustrating key decision-making and procedural workflows for handling trimethyl-1H-imidazol-5-amine hydrochloride.
Caption: PPE Selection Workflow
Caption: Spill Response Plan
References
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
University of Washington. (2025, February 28). Imidazole - Standard Operating Procedure. Retrieved from [Link]
Chemsrc. (2025, August 23). 1H-Imidazole-2-amine | CAS#:57575-96-9. Retrieved from [Link]
Angene Chemical. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Retrieved from [Link]
Sdfine. (n.d.). TRIMETHYLAMINE HYDROCHLORIDE. Retrieved from [Link]
Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Retrieved from [Link]
PubChem. (n.d.). 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. Retrieved from [Link]
PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. Retrieved from [Link]